L-771688
説明
特性
IUPAC Name |
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFCSQUTLDLAR-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200050-59-5 | |
| Record name | L-771688 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200050595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-771688 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW9MH6LGKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-771688: A Technical Guide to its Mechanism of Action as a Selective α1A-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of L-771688 (also known as SNAP-6383), a potent and highly selective antagonist of the α1A-adrenergic receptor. This document details its binding affinity, functional activity, and the experimental protocols used for its characterization, making it a valuable resource for researchers in pharmacology and drug development.
Core Mechanism of Action
This compound is a competitive antagonist that exhibits high affinity and selectivity for the α1A-adrenoceptor subtype.[1][2][3][4] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenoceptors are primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.
Upon agonist binding, the α1A-adrenoceptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, most notably the contraction of smooth muscle.
This compound exerts its pharmacological effect by binding to the α1A-adrenoceptor and preventing the binding of endogenous agonists like norepinephrine, thereby inhibiting this signaling cascade. Its high selectivity for the α1A subtype over the α1B and α1D subtypes minimizes off-target effects.
Signaling Pathway Diagram
Quantitative Data
The potency and selectivity of this compound have been quantified through radioligand binding assays and functional assays.
Radioligand Binding Affinity
Binding affinity is typically determined by competitive binding assays, where the ability of this compound to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound at Cloned α1-Adrenoceptor Subtypes [1][2]
| Receptor Subtype | Human | Rat | Dog |
| α1A | ≤ 1 | ≤ 1 | ≤ 1 |
| α1B | > 500 | > 500 | > 500 |
| α1D | > 500 | > 500 | > 500 |
Data from [3H]prazosin binding studies.
Additionally, direct binding studies using radiolabeled [3H]this compound have shown high-affinity binding to the cloned human α1A-adrenoceptor with a dissociation constant (Kd) in the picomolar range (43-90 pM).[1][2]
Functional Antagonist Activity
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The antagonist potency is often expressed as the equilibrium dissociation constant (Kb). A lower Kb value indicates a more potent antagonist.
Table 2: Functional Antagonist Activity (Kb, nM) of this compound [1][3]
| Assay Type | Receptor/Tissue | Agonist | Kb (nM) |
| Inositol Phosphate (B84403) Response | Cloned Human α1A-Adrenoceptor | Norepinephrine | 0.02 |
| Inositol Phosphate Response | Cloned Human α1B-Adrenoceptor | Norepinephrine | 84 |
| Inositol Phosphate Response | Cloned Human α1D-Adrenoceptor | Norepinephrine | 3200 |
| Tissue Contraction | Rat Prostate | Phenylephrine (B352888)/A-61603 | 0.02 - 0.28 |
| Tissue Contraction | Dog Prostate | Phenylephrine/A-61603 | 0.02 - 0.28 |
| Tissue Contraction | Human Prostate | Phenylephrine/A-61603 | 0.02 - 0.28 |
| Tissue Contraction | Human Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28 |
| Tissue Contraction | Monkey Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28 |
| Tissue Contraction | Rat Caudal Artery | A-61603 | 0.02 - 0.28 |
| Tissue Contraction | Rat Aorta | Norepinephrine | Resistant |
These data demonstrate that this compound is a highly potent and selective competitive antagonist of the α1A-adrenoceptor, with over 500-fold selectivity compared to the α1B and α1D subtypes.[1][2][3]
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cells stably expressing cloned human, rat, or dog α1A, α1B, or α1D-adrenoceptors.
-
Radioligand: [3H]prazosin.
-
Test compound: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]prazosin and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]prazosin binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Inositol Phosphate (IP) Accumulation Assay
This is a functional assay that measures the second messenger production downstream of Gq-coupled receptor activation.
Objective: To determine the functional antagonist potency (Kb) of this compound.
Materials:
-
Intact cells expressing the α1-adrenoceptor subtype of interest.
-
Agonist (e.g., norepinephrine).
-
Antagonist (this compound).
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Assay buffer.
-
Commercially available IP1 HTRF assay kit or similar detection method.
Procedure:
-
Plate cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of LiCl.
-
Stimulate the cells with a fixed concentration of norepinephrine (e.g., its EC80).
-
Incubate for a specified time to allow for IP accumulation.
-
Lyse the cells and measure the accumulated inositol monophosphate (IP1, a stable downstream metabolite of IP3) using a suitable detection method (e.g., HTRF).
-
Construct a concentration-response curve for the antagonist.
-
Calculate the Kb value using the Schild equation or by fitting the data to an appropriate pharmacological model.
Isolated Tissue Contraction Assay
This ex vivo assay measures the effect of a compound on the contraction of smooth muscle tissue.
Objective: To assess the antagonist activity of this compound in a physiologically relevant system.
Materials:
-
Isolated tissue preparations (e.g., prostate, bladder neck, caudal artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Isometric force transducer and data acquisition system.
-
Agonist (e.g., phenylephrine or the α1A-selective agonist A-61603).
-
Antagonist (this compound).
Procedure:
-
Dissect the desired tissue and mount it in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Construct a cumulative concentration-response curve to the agonist.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a set period.
-
Re-run the cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
A rightward shift in the agonist concentration-response curve indicates competitive antagonism.
-
Perform a Schild analysis on the dose ratios to determine the pA2 value, which is an estimate of the negative logarithm of the antagonist dissociation constant (Kb).
Conclusion
This compound is a highly potent and selective α1A-adrenoceptor antagonist. Its mechanism of action is centered on the competitive blockade of the Gq-coupled signaling pathway, thereby inhibiting agonist-induced intracellular calcium release and smooth muscle contraction. The extensive in vitro characterization through binding and functional assays provides a robust dataset for its pharmacological profile, highlighting its potential utility in research and as a lead compound for therapeutic development, particularly for conditions where α1A-adrenoceptor activity is implicated, such as benign prostatic hyperplasia.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
L-771688: A Deep Dive into its α1A-Adrenoceptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the α1A-adrenoceptor selectivity profile of L-771688, a potent and selective antagonist. The document details the quantitative binding affinities and functional antagonism of this compound at the three α1-adrenoceptor subtypes (α1A, α1B, and α1D), presents detailed experimental methodologies for key assays, and visualizes critical pathways and workflows.
Core Data Presentation: this compound Selectivity Profile
The selectivity of this compound for the α1A-adrenoceptor subtype over other adrenergic receptors is a key characteristic of its pharmacological profile. The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound.
| Receptor Subtype | Ligand | Assay Type | Preparation | Species | Ki (nM) | Reference |
| α1A | This compound | Radioligand Binding | Human Prostate Tissue | Human | 0.13 | [1] |
| α1A | This compound | Radioligand Binding | Cloned Human α1A Membranes | Human | 0.071 (Kd) | [1] |
| α1A | This compound | Radioligand Binding | - | - | 0.43 ± 0.02 | [2] |
| α1A | This compound | Functional Antagonism | Cloned Human α1A-adrenoceptors | Human | 0.02 - 0.28 (Kb) | [1] |
| α1D | This compound | Functional Antagonism | Rat Aorta | Rat | Resistant | [1] |
Note: Data for α1B-adrenoceptor binding affinity and functional antagonism for this compound were not explicitly available in the reviewed literature. The resistance observed in the rat aorta, a tissue rich in α1D-adrenoceptors, strongly suggests a low affinity of this compound for this subtype.[1]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's mechanism of action and how its selectivity is determined, the following diagrams illustrate the α1A-adrenoceptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., human prostate, rat submaxillary gland) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-prazosin for α1-adrenoceptors), the membrane preparation, and varying concentrations of the unlabeled competitor compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity constant (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Calcium Mobilization)
Functional assays are crucial for determining whether a compound acts as an agonist or antagonist and for quantifying its potency (e.g., pA2 or Kb). For α1A-adrenoceptors, which are Gq-coupled, measuring changes in intracellular calcium concentration is a common method to assess functional activity.
1. Cell Culture and Loading:
-
Cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are cultured in appropriate media.
-
On the day of the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specific duration at 37°C.
-
After loading, the cells are washed to remove excess dye.
2. Calcium Mobilization Measurement:
-
The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurements.
-
A baseline fluorescence reading is established.
-
To assess antagonist activity, cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
An agonist (e.g., norepinephrine (B1679862) or phenylephrine) is then added to the wells, and the change in fluorescence, indicative of an increase in intracellular calcium, is recorded over time.
3. Data Analysis:
-
The peak fluorescence response is measured for each concentration of the agonist in the presence and absence of the antagonist.
-
The data are used to construct concentration-response curves for the agonist.
-
The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.
-
The antagonist's potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value. The Schild equation is used for this calculation. Alternatively, the apparent equilibrium dissociation constant (Kb) can be calculated.
Conclusion
This compound demonstrates high-affinity binding and potent antagonism at the α1A-adrenoceptor. While specific quantitative data for its interaction with α1B and α1D subtypes are limited in the publicly available literature, functional data indicates a significantly lower affinity for the α1D subtype. This selectivity profile makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of the α1A-adrenoceptor and a potential lead compound for the development of subtype-selective therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of this and other adrenergic ligands.
References
L-771688: A Technical Guide for Benign Prostatic Hyperplasia Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-771688 (also known as SNAP 6383), a potent and highly selective α1A-adrenoceptor antagonist, for its application in benign prostatic hyperplasia (BPH) research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound and its Role in BPH
Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland. The pathophysiology of BPH involves both a static component (increased prostate size) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck). The dynamic component is primarily mediated by the activation of α1-adrenergic receptors by norepinephrine (B1679862), leading to smooth muscle contraction and lower urinary tract symptoms (LUTS).[1]
The α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. The α1A-adrenoceptor is the predominant subtype in the human prostate and bladder neck, making it a key therapeutic target for BPH.[1] Selective antagonists of the α1A-adrenoceptor are desirable as they can alleviate LUTS by relaxing prostate smooth muscle with a reduced risk of cardiovascular side effects, which are often associated with the blockade of α1B-adrenoceptors in blood vessels.[2]
This compound is a dihydropyrimidine (B8664642) derivative that has demonstrated high affinity and exceptional selectivity for the α1A-adrenoceptor subtype.[3][4] Its pharmacological profile suggests it as a valuable tool for investigating the specific role of the α1A-adrenoceptor in BPH pathophysiology and as a lead compound for the development of next-generation BPH therapies.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound in comparison to other commonly used α1-adrenoceptor antagonists.
Table 1: Comparative Binding Affinities (Ki, nM) of α1-Adrenoceptor Antagonists
| Compound | α1A | α1B | α1D | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| This compound | ≤ 1 [3] | >500[3] | >500[3] | >500 | >500 |
| Tamsulosin | ~3.7[5] | ~37[5] | ~10.4[5] | ~10 | ~2.8 |
| Silodosin | ~0.32[5] | ~16[5] | ~8.1[5] | ~50 | ~25.3 |
| Alfuzosin | ~10 | ~10 | ~10 | 1 | 1 |
| Doxazosin | ~1 | ~1 | ~1 | 1 | 1 |
| Terazosin | ~1 | ~1 | ~1 | 1 | 1 |
| Prazosin | ~0.2 | ~0.3 | ~1.6 | ~1.5 | ~8 |
Data compiled from multiple sources.[3][5] Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Table 2: Functional Potency (Kb, nM) of this compound in Various Tissues
| Tissue | Agonist | Apparent Kb (nM) |
| Human Prostate | Phenylephrine/A-61603 | 0.02 - 0.28[3] |
| Dog Prostate | Phenylephrine/A-61603 | 0.02 - 0.28[3] |
| Rat Prostate | Phenylephrine/A-61603 | 0.02 - 0.28[3] |
| Human Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28[3] |
| Monkey Bladder Neck | Phenylephrine/A-61603 | 0.02 - 0.28[3] |
| Rat Caudal Artery | Phenylephrine/A-61603 | 0.02 - 0.28[3] |
| Rat Aorta | Norepinephrine | Resistant[3] |
Kb values represent the equilibrium dissociation constant of an antagonist, indicating its potency in functional assays.[3]
Signaling Pathways and Experimental Workflows
α1A-Adrenergic Receptor Signaling Pathway in Prostate Smooth Muscle
The binding of norepinephrine to the α1A-adrenoceptor on prostate smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound acts as a competitive antagonist at this receptor, blocking the downstream effects.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a typical workflow for the in vitro characterization of this compound's activity on prostate tissue.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol is designed to determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D-adrenoceptors.
Materials:
-
Cell membranes from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
This compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of [3H]-Prazosin (near its Kd value).
-
Varying concentrations of this compound or other unlabeled competing ligands.
-
For total binding, add vehicle instead of a competing ligand.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., phentolamine).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Prostate Smooth Muscle Contraction
This protocol assesses the functional potency (Kb or pA2) of this compound in inhibiting agonist-induced contraction of prostate smooth muscle.
Materials:
-
Fresh human or animal (e.g., rat, dog) prostate tissue.
-
Krebs-Henseleit solution (aerated with 95% O2, 5% CO2).
-
α1-adrenoceptor agonist (e.g., phenylephrine, norepinephrine, or the α1A-selective agonist A-61603).
-
This compound.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Dissect prostate tissue into strips (e.g., 3 x 3 x 6 mm) and mount them in organ baths containing Krebs-Henseleit solution at 37°C.[6][7]
-
Equilibration: Allow the tissue strips to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Concentration-Response Curve (Agonist):
-
In control tissues, cumulatively add increasing concentrations of the α1-agonist and record the contractile response to generate a concentration-response curve.
-
-
Antagonist Incubation:
-
In separate tissue preparations, incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes) before generating the agonist concentration-response curve.
-
Repeat this for several different concentrations of this compound.
-
-
Data Analysis:
-
The antagonist will cause a rightward shift in the agonist concentration-response curve.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the linear regression is the pA2 value.[8]
-
Alternatively, the apparent Kb can be calculated from the dose ratios obtained at different antagonist concentrations.
-
In Vivo Models for BPH Research
Animal models are crucial for evaluating the in vivo efficacy and uroselectivity of compounds like this compound.
-
Hormone-Induced BPH Models: Chronic administration of androgens, such as testosterone, to rats or dogs can induce prostatic hyperplasia and lower urinary tract symptoms, providing a relevant model for studying the effects of α1-antagonists on micturition.[9]
-
Anesthetized Animal Models: In anesthetized dogs, the simultaneous measurement of intraurethral pressure and blood pressure allows for the assessment of a compound's functional uroselectivity—its ability to reduce urethral pressure without causing significant hypotension.[9]
Conclusion
This compound is a highly potent and selective α1A-adrenoceptor antagonist that serves as an invaluable research tool for elucidating the role of the α1A-adrenoceptor in the pathophysiology of benign prostatic hyperplasia. Its high selectivity offers the potential for a favorable side-effect profile by minimizing the blockade of α1B and α1D-adrenoceptors. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to the development of more effective and better-tolerated therapies for BPH.
References
- 1. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smooth muscle contraction and growth of stromal cells in the human prostate are both inhibited by the Src family kinase inhibitors, AZM475271 and PP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic smooth muscle contractions in the human prostate: estimation of relevance and characterization of different agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
L-771688: A Technical Guide to a Potent and Selective α1A-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-771688, a potent and highly selective antagonist of the α1A-adrenergic receptor. The information presented herein is intended to support research and drug development efforts in areas where modulation of the α1A-adrenoceptor is of therapeutic interest, particularly in the context of benign prostatic hyperplasia (BPH).
Chemical Structure and Properties
This compound, also known as SNAP-6383, is a synthetic molecule belonging to the dihydropyrimidine (B8664642) class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-({[3-(4-pyridin-2-yl)piperidin-1-yl]propyl}carbamoyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| SMILES | COC[C@H]1C(C(=O)OC)=C(N(C(=O)NCCCCN2CCC(CC2)c2ccccn2)C1=O)c1ccc(F)c(F)c1 |
| InChI | InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1 |
| CAS Number | 200050-59-5 (this compound), 200051-19-0 (this compound dihydrochloride) |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₃F₂N₅O₅ |
| Molecular Weight | 557.59 g/mol (free base)[1][2], 630.51 g/mol (dihydrochloride)[1][2] |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the α1A-adrenergic receptor. This selectivity is crucial for its therapeutic application, as it minimizes off-target effects associated with the blockade of α1B and α1D adrenoceptors.
Binding Affinity and Selectivity
Radioligand binding assays have demonstrated the high affinity and selectivity of this compound for the α1A-adrenoceptor subtype.[1][2]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α1A |
| α1A-Adrenoceptor | ≤ 1 nM[1][2] | - |
| α1B-Adrenoceptor | >500-fold lower than α1A[1][2] | >500x |
| α1D-Adrenoceptor | >500-fold lower than α1A[1][2] | >500x |
Functional Antagonism
Functional assays have confirmed the antagonist activity of this compound at the α1A-adrenoceptor, effectively inhibiting agonist-induced smooth muscle contraction.
| Tissue/Cell Line | Agonist | Functional Potency (Kb) |
| Isolated rat, dog, and human prostate | Phenylephrine or A-61603 | 0.02 - 0.28 nM[1] |
| Human and monkey bladder neck | Phenylephrine or A-61603 | 0.02 - 0.28 nM[1] |
| Rat caudal artery | Phenylephrine or A-61603 | 0.02 - 0.28 nM[1] |
Signaling Pathway
The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Blockade of this receptor by this compound inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor subtype in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled antagonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Smooth Muscle Contraction Assay
This protocol is used to determine the functional potency (Kb) of this compound as an antagonist.
Detailed Steps:
-
Tissue Preparation: Dissect smooth muscle tissue (e.g., from prostate or bladder neck) into strips and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Equilibration: Allow the tissue to equilibrate under a set resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine) to establish a baseline contractile response.
-
Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a known concentration of this compound for a sufficient period to reach equilibrium.
-
Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve to the same agonist in the presence of this compound.
-
Data Analysis: Plot the log concentration of the agonist versus the response for both curves. A competitive antagonist like this compound will cause a rightward shift in the concentration-response curve. The magnitude of this shift can be used to calculate the pA₂ value, from which the antagonist dissociation constant (Kb) can be derived.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the α1A-adrenoceptor. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting conditions mediated by α1A-adrenoceptor activity, most notably benign prostatic hyperplasia. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other selective α1A-adrenoceptor antagonists.
References
L-771688: A Technical Guide to a Potent and Selective α1A-Adrenoceptor Antagonist
Introduction
L-771688, also known by the code SNAP-6383, is a potent and highly selective antagonist of the α1A-adrenergic receptor. This compound emerged from research programs aimed at developing more specific treatments for benign prostatic hyperplasia (BPH). The therapeutic rationale for an α1A-selective antagonist lies in the predominance of this receptor subtype in the smooth muscle of the prostate and bladder neck. Blockade of these receptors leads to smooth muscle relaxation, alleviating the urinary obstruction and lower urinary tract symptoms (LUTS) associated with BPH, while minimizing cardiovascular side effects often associated with less selective α-blockers. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.
Discovery and History
The development of this compound is rooted in the broader effort to improve upon the first-generation non-selective α-adrenoceptor antagonists like prazosin, and later, subtype-selective antagonists such as tamsulosin. The goal was to achieve greater "uroselectivity" by specifically targeting the α1A-adrenoceptor, which is primarily responsible for prostatic smooth muscle contraction. Advances in molecular cloning that identified the three distinct α1-adrenoceptor subtypes (α1A, α1B, and α1D) paved the way for the rational design of subtype-selective antagonists like this compound. While the detailed timeline of its discovery and preclinical development is not extensively documented in publicly available literature, its characterization as a potent and selective α1A-antagonist was notably described in a 2000 publication by Chang et al. The synthesis of this compound can be achieved through a Biginelli reaction, a multi-component reaction that efficiently produces dihydropyrimidinones.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the human α1A-adrenoceptor. Its pharmacological activity has been primarily defined through in vitro radioligand binding and functional assays.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Human α1A | [3H]Prazosin | Cloned human α1A-adrenoceptors | 0.43 ± 0.02 | [1] |
| Human α1A | [3H]this compound | Cloned human α1A-adrenoceptors | 0.052 ± 0.008 | [1] |
Table 2: Selectivity of this compound
| Receptor Subtype | Selectivity (fold vs. α1A) | Reference |
| α1B | >500 | |
| α1D | >500 |
Experimental Protocols
The following sections detail the likely methodologies for the key experiments used to characterize this compound, based on standard practices and available information.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for α1A, α1B, and α1D-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the cloned human α1A, α1B, or α1D-adrenoceptor subtypes. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Competition Binding Assay: A fixed concentration of a radioligand (e.g., [3H]prazosin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
This assay is used to determine the functional potency of an antagonist by measuring its ability to inhibit the response of a receptor to an agonist. For Gq-coupled receptors like the α1A-adrenoceptor, agonist stimulation leads to an increase in intracellular calcium, which can be measured.
Objective: To determine the functional antagonist potency of this compound at the α1A-adrenoceptor.
Methodology:
-
Cell Culture: Cells stably expressing the human α1A-adrenoceptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An agonist of the α1A-adrenoceptor (e.g., phenylephrine (B352888) or A-61603) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 or pA2 value is determined to represent its antagonist potency.
Signaling Pathways
This compound acts as an antagonist at the α1A-adrenoceptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for this receptor involves coupling to the Gq/11 family of G-proteins.
Upon activation by an agonist (which is blocked by this compound), the α1A-adrenoceptor initiates the following cascade:
-
Gq/11 Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).
By blocking the initial receptor activation step, this compound prevents this entire downstream signaling cascade.
Clinical Development
Despite its promising preclinical profile as a potent and selective α1A-adrenoceptor antagonist for the potential treatment of benign prostatic hyperplasia, there is no readily available public information on the progression of this compound into clinical trials. It is possible that the compound's development was discontinued (B1498344) for reasons not disclosed in the public domain.
Conclusion
This compound is a valuable research tool and a significant example of the efforts to develop subtype-selective α1-adrenoceptor antagonists. Its high potency and selectivity for the α1A subtype, as demonstrated through in vitro pharmacological studies, underscore the potential for designing drugs with improved therapeutic indices for conditions like benign prostatic hyperplasia. While its clinical development status is unclear, the technical data and methodologies associated with this compound continue to be relevant for researchers in the fields of pharmacology and drug discovery.
References
L-771688: An In-Depth In Vitro Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-771688, also known as SNAP-6383, is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The high affinity and selectivity of this compound for the α1A-adrenoceptor subtype have made it a valuable research tool for investigating the physiological and pathological roles of this receptor.
Core Pharmacological Data
The in vitro pharmacological activity of this compound has been characterized through a series of radioligand binding and functional assays. The data consistently demonstrates its high potency and selectivity for the α1A-adrenoceptor subtype across various species and tissues.
Radioligand Binding Affinity
This compound exhibits high affinity for the α1A-adrenoceptor, as determined by its ability to displace radiolabeled ligands such as [3H]prazosin. Its selectivity for the α1A subtype is markedly higher than for the α1B and α1D subtypes.[1][2][3]
Table 1: Binding Affinity (Ki) of this compound for Cloned Adrenoceptor Subtypes
| Receptor Subtype | Species | Radioligand | Ki (nM) | Selectivity vs. α1A | Reference |
| α1A | Human | [3H]prazosin | ≤ 1 | - | [1][3] |
| α1A | Human | [3H]prazosin | 0.36 | - | [2] |
| α1A | Human | [3H]this compound | 0.052 ± 0.008 | - | [4] |
| α1B | Human | [3H]prazosin | > 500 | > 500-fold | [1][3] |
| α1D | Human | [3H]prazosin | > 500 | > 500-fold | [1][3] |
| α1A | Rat | [3H]prazosin | ≤ 1 | - | [1][3] |
| α1A | Dog | [3H]prazosin | ≤ 1 | - | [1][3] |
Table 2: Binding Affinity of this compound in Tissues
| Tissue | Species | Radioligand | Ki (nM) | Receptor Subtype Predominance | Reference |
| Prostate | Human | [3H]prazosin | 0.13 | α1A | [3] |
Table 3: Dissociation Constant (Kd) of [3H]this compound
| Receptor/Tissue | Species | Kd (pM) | Reference |
| Cloned α1A-adrenoceptor | Human | 43-90 | [1][2] |
| Rat Tissues | Rat | 43-90 | [1][2] |
Functional Antagonist Activity
Functional assays confirm the potent antagonist activity of this compound at the α1A-adrenoceptor. It effectively inhibits agonist-induced cellular responses, such as inositol (B14025) phosphate (B84403) production and smooth muscle contraction.
Table 4: Functional Antagonist Potency (Kb) of this compound
| Assay Type | Tissue/Cell Line | Species | Agonist | Apparent Kb (nM) | Reference |
| Inositol-Phosphate Response | Cloned human α1A-adrenoceptors | Human | Norepinephrine | 0.02 - 0.28 | [1][2][3] |
| Tissue Contraction | Prostate | Rat, Dog, Human | Phenylephrine or A-61603 | 0.02 - 0.28 | [1][2][3] |
| Tissue Contraction | Bladder Neck | Human, Monkey | Phenylephrine or A-61603 | 0.02 - 0.28 | [1][2][3] |
| Tissue Contraction | Caudal Artery | Rat | Phenylephrine or A-61603 | 0.02 - 0.28 | [1][2][3] |
| Tissue Contraction | Aorta | Rat | Norepinephrine | Resistant | [1][2][3] |
Signaling Pathways
The α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through the Gq/11 family of G-proteins.[5] Antagonism of this receptor by this compound inhibits the downstream signaling cascade initiated by endogenous agonists like norepinephrine.
References
The Enigmatic Profile of L-771688: A Search for Species-Specific Receptor Binding
Despite a comprehensive search of available scientific literature and databases, detailed information regarding the species-specific receptor binding profile of the compound designated L-771688 remains elusive. This report summarizes the current landscape of publicly accessible knowledge and outlines the standard methodologies that would be employed to characterize such a compound, providing a framework for the type of data and experimental protocols that would be expected in a comprehensive technical guide.
Currently, there is no publicly available quantitative data detailing the binding affinities (such as Kᵢ, IC₅₀, or EC₅₀ values) of this compound for any specific receptor across different species. Similarly, specific experimental protocols used to determine these values for this compound, and the signaling pathways it may modulate, are not described in the accessible scientific literature.
In the absence of specific data for this compound, this guide will outline the established principles and methodologies that researchers and drug development professionals would utilize to determine the species-specific receptor binding of a novel compound.
I. Principles of Receptor Binding and Species Specificity
The interaction between a drug (ligand) and its receptor is a critical determinant of its pharmacological effect. The affinity of a ligand for its receptor, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), dictates the concentration at which the drug will elicit a biological response. Species-specific differences in receptor binding can arise from variations in the amino acid sequence of the receptor protein between species. These variations can alter the three-dimensional structure of the ligand-binding pocket, leading to differences in binding affinity and, consequently, pharmacological effect.
II. Standard Experimental Protocols for Characterizing Receptor Binding
To establish the species-specific receptor binding profile of a compound like this compound, a series of in vitro experiments would be conducted. The primary methods are radioligand binding assays and functional assays.
A. Radioligand Binding Assays
Radioligand binding assays are the gold standard for directly measuring the affinity of a ligand for a receptor. These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor from different species (e.g., human, rat, mouse, monkey) are homogenized and centrifuged to isolate cell membranes containing the receptor.
-
The protein concentration of the membrane preparations is determined to ensure consistency across experiments.
2. Saturation Binding Assays:
-
These experiments are performed to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).
-
Increasing concentrations of the radioligand are incubated with the membrane preparations until equilibrium is reached.
-
Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
3. Competition Binding Assays:
-
These assays are used to determine the affinity (Ki) of an unlabeled compound (like this compound) for the receptor.
-
A fixed concentration of the radioligand is incubated with the membrane preparations in the presence of increasing concentrations of the unlabeled test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
The following diagram illustrates a typical workflow for a radioligand binding assay.
B. Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. These assays are crucial for determining whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
1. Cell Culture:
-
Cells expressing the receptor of interest from different species are cultured.
2. Assay Performance:
-
Cells are treated with varying concentrations of the test compound.
-
A relevant downstream signaling event is measured, such as changes in intracellular cyclic AMP (cAMP), calcium levels, or reporter gene expression.
3. Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined.
-
For antagonists, a Schild analysis is often performed. This involves measuring the shift in the concentration-response curve of a known agonist in the presence of the antagonist to determine its potency (pA₂ value, which is the negative logarithm of the antagonist's molar concentration that necessitates a doubling of the agonist concentration to produce the same response).
The logical relationship in a Schild analysis is depicted below.
III. Data Presentation and Interpretation
The quantitative data obtained from these experiments would be summarized in tables for easy comparison of the binding affinities and functional potencies of this compound across different species.
Table 1: Hypothetical Binding Affinity (Kᵢ, nM) of this compound for Receptor X
| Species | Kᵢ (nM) |
| Human | [Data] |
| Monkey | [Data] |
| Rat | [Data] |
| Mouse | [Data] |
| Dog | [Data] |
Table 2: Hypothetical Functional Potency (EC₅₀ or pA₂) of this compound at Receptor X
| Species | Assay Type | Potency Value |
| Human | [e.g., cAMP accumulation] | [EC₅₀ or pA₂] |
| Monkey | [e.g., Calcium mobilization] | [EC₅₀ or pA₂] |
| Rat | [e.g., Reporter gene] | [EC₅₀ or pA₂] |
| Mouse | [e.g., cAMP accumulation] | [EC₅₀ or pA₂] |
| Dog | [e.g., Calcium mobilization] | [EC₅₀ or pA₂] |
IV. Visualization of Signaling Pathways
Once the target receptor and the nature of the interaction (agonist or antagonist) are identified, the associated signaling pathway can be visualized. For example, if this compound were found to be an antagonist of a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase, the pathway diagram would illustrate how this compound blocks the agonist-induced production of cAMP.
Conclusion
While specific data on the species-specific receptor binding of this compound is not currently in the public domain, this guide provides a comprehensive overview of the established methodologies and data presentation formats that would be essential for a thorough characterization. The elucidation of such a profile is a cornerstone of preclinical drug development, informing the selection of appropriate animal models for efficacy and safety studies and aiding in the prediction of clinical outcomes. Further research and publication are required to populate the presented frameworks with specific data for this compound.
Methodological & Application
Application Notes and Protocols for L-771688 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of L-771688, an experimental farnesyltransferase (FTase) inhibitor. The following sections describe the necessary materials and step-by-step procedures for assessing the inhibitory activity of this compound on its target enzyme, its effect on cancer cell viability, and its impact on the Ras signaling pathway.
Quantitative Data Summary
The inhibitory potency of farnesyltransferase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following tables provide a summary of representative quantitative data for well-characterized farnesyltransferase inhibitors, which can serve as a benchmark for the evaluation of this compound.
Table 1: Farnesyltransferase Inhibitory Activity
| Compound | IC50 (nM) | Target |
| Lonafarnib (B1684561) | 1.9 | Farnesyltransferase[1][2] |
| Tipifarnib | 7.9 | Farnesyltransferase |
| FTI-277 | 0.5 | Farnesyltransferase[3] |
| BMS-214662 | 1.3 (H-Ras), 8.4 (K-Ras) | Farnesyltransferase[4] |
Table 2: Cell Viability in Cancer Cell Lines (48h treatment)
| Compound | Cell Line | IC50 (µM) |
| Lonafarnib | SMMC-7721 (Hepatocellular Carcinoma) | 20.29[2] |
| Lonafarnib | QGY-7703 (Hepatocellular Carcinoma) | 20.35[2] |
| FTI-277 | H-Ras-MCF10A (Breast Epithelial) | 6.84[5] |
| FTI-277 | Hs578T (Breast Cancer) | 14.87[5] |
| FTI-277 | MDA-MB-231 (Breast Cancer) | 29.32[5] |
Signaling Pathway Diagram
Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases. Farnesylation is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and downstream signaling. By inhibiting farnesyltransferase, this compound is expected to disrupt the Ras signaling cascade, which is frequently hyperactivated in cancer.
Caption: Farnesyltransferase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on farnesyltransferase using a fluorescence-based assay.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations. Include a DMSO-only control.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound dilution or DMSO control
-
Dansylated peptide substrate
-
Farnesyl pyrophosphate
-
-
Enzyme Addition: Initiate the reaction by adding the recombinant farnesyltransferase to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the In Vitro Farnesyltransferase Activity Assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., with known Ras mutations)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Ras Signaling Pathway
This protocol outlines the procedure for analyzing the effect of this compound on the expression and phosphorylation status of key proteins in the Ras signaling pathway.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-phospho-Raf, anti-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the levels of total and phosphorylated proteins between treated and untreated samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EP3 Receptor-Mediated Smooth Muscle Contraction using a Selective Antagonist
For: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator that modulates a wide array of physiological processes, including the contraction and relaxation of smooth muscle. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP3 receptor, in particular, is a key player in initiating smooth muscle contraction in various tissues, such as the vasculature and gastrointestinal tract. Understanding the signaling pathways governed by the EP3 receptor is crucial for the development of therapeutics targeting conditions characterized by aberrant smooth muscle contractility.
This document provides detailed application notes and experimental protocols for the use of a selective EP3 receptor antagonist in studying smooth muscle contraction. While the initial query specified L-771688, our research indicates this compound is an α1A-adrenoceptor antagonist. A more relevant and widely studied tool for this application is L-798,106 , a potent and highly selective EP3 receptor antagonist. These notes will, therefore, focus on the application of L-798,106.
Mechanism of Action of EP3 Receptor in Smooth Muscle Contraction
The EP3 receptor is unique in its ability to couple to multiple G proteins, leading to diverse downstream signaling cascades. In smooth muscle cells, activation of the EP3 receptor by agonists like PGE2 or the synthetic analog sulprostone (B1662612) primarily leads to contraction through the following pathways:
-
Gαi Coupling: The canonical pathway involves coupling to the inhibitory G protein, Gαi. This inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn promotes a contractile state.
-
Gαq Coupling and Calcium Mobilization: Some EP3 receptor isoforms can couple to Gαq, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
-
Gα12/13 Coupling and RhoA/Rho Kinase Pathway: The EP3 receptor can also couple to Gα12/13, which activates the RhoA/Rho kinase (ROCK) signaling pathway. ROCK inhibits myosin light chain phosphatase (MLCP), preventing the dephosphorylation of myosin light chains. This "calcium sensitization" maintains the contractile state of the smooth muscle even at lower intracellular Ca2+ concentrations.
L-798,106 acts as a competitive antagonist at the EP3 receptor, blocking the binding of agonists like PGE2 and sulprostone, thereby inhibiting these downstream contractile signaling events.
Data Presentation: Pharmacological Profile of L-798,106
The following table summarizes the quantitative data for L-798,106, highlighting its potency and selectivity for the EP3 receptor.
| Parameter | Value | Species/System | Reference |
| Ki (nM) | |||
| EP3 Receptor | 0.3 | Human recombinant | [1] |
| EP4 Receptor | 916 | Human recombinant | [1] |
| EP1 Receptor | >5000 | Human recombinant | [1] |
| EP2 Receptor | >5000 | Human recombinant | [1] |
| pA2 | 7.48 ± 0.25 | Guinea-pig vas deferens (agonist: sulprostone) | [1][2][3] |
| Effective Concentration for Inhibition | 1 µM | Rat mesenteric artery (agonist: PGE2) | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical organ bath experiment to assess the inhibitory effect of L-798,106 on agonist-induced smooth muscle contraction.
Protocol 1: Organ Bath Assay for Smooth Muscle Contraction
Objective: To determine the inhibitory effect of L-798,106 on sulprostone-induced contraction of isolated smooth muscle tissue (e.g., rat aorta or guinea pig trachea).
Materials:
-
Isolated smooth muscle tissue (e.g., thoracic aorta from a male Wistar rat)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
L-798,106
-
Sulprostone (or PGE2)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).
-
Place the tissue in cold, carbogen-aerated Krebs-Henseleit solution.
-
Clean the tissue of excess connective and adipose tissue.
-
Cut the tissue into rings of 2-3 mm in length.
-
-
Mounting the Tissue:
-
Mount the tissue rings on stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit solution.
-
Maintain the temperature of the organ bath at 37°C and continuously aerate with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams (this may need to be optimized for different tissues).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.
-
-
Viability Test:
-
After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure tissue viability.
-
Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Antagonist Incubation:
-
Add L-798,106 (dissolved in DMSO, with the final DMSO concentration in the bath not exceeding 0.1%) to the organ baths at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
For control tissues, add the equivalent volume of DMSO vehicle.
-
Incubate the tissues with the antagonist or vehicle for a predetermined period (e.g., 30 minutes).
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve for the EP3 agonist, sulprostone. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., every 2-3 minutes or once a stable response is achieved) until a maximal contraction is observed.
-
-
Data Analysis:
-
Record the contractile force generated at each agonist concentration.
-
Express the contraction as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
From these curves, you can determine the EC50 of the agonist and, if a competitive antagonist, calculate the pA2 value for the antagonist using a Schild plot analysis.
-
Visualizations
EP3 Receptor Signaling Pathway in Smooth Muscle Contraction
Caption: EP3 receptor signaling pathways leading to smooth muscle contraction.
Experimental Workflow for Organ Bath Assaydot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 4. Prostaglandin E2-prostanoid EP3 signal induces vascular contraction via nPKC and ROCK activation in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]L-771688 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]L-771688 is a potent and selective antagonist for the α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This radioligand is a valuable tool for characterizing the binding properties of novel compounds targeting the α1A-adrenoceptor, which is involved in various physiological processes, including smooth muscle contraction and neurotransmission. These application notes provide detailed protocols for performing saturation and competition radioligand binding assays using [3H]this compound to determine receptor density (Bmax), ligand affinity (Kd), and the inhibitory constant (Ki) of unlabeled compounds.
Signaling Pathway of the α1A-Adrenergic Receptor
The α1A-adrenergic receptor, upon binding to an agonist such as norepinephrine (B1679862) or epinephrine, couples to the Gq/11 family of G proteins.[1] This activation initiates a signaling cascade by stimulating phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][4] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4] These signaling events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses such as smooth muscle contraction and cell growth.[4]
Data Presentation
The following table summarizes the binding affinity of this compound and other compounds for the α1A-adrenergic receptor. This data is essential for designing and interpreting competition binding assays.
| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) |
| This compound | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 0.052 ± 0.008 |
| GG818 | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 0.026 ± 0.002 |
| Prazosin | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 0.088 ± 0.032 |
| Terazosin | [3H]this compound | Cloned human α1A-Adrenoceptors | Competition | 1.8 ± 0.65 |
Note: The Ki value for this compound was determined through competition with its own radiolabeled form.
Experimental Protocols
The following diagram illustrates the general workflow for conducting a radioligand binding assay.
Materials
-
Radioligand: [3H]this compound
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human α1A-adrenergic receptor, or tissue homogenates known to express the receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α1A-adrenergic receptor antagonist (e.g., 10 µM prazosin).
-
Test Compounds: Unlabeled compounds for competition assays.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Liquid Scintillation Counter
-
Protein Assay Kit (e.g., BCA or Bradford)
Protocol 1: Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of [3H]this compound in assay buffer to achieve a range of final concentrations (e.g., 0.01 to 5 nM).
-
Total Binding: To triplicate wells, add 50 µL of each [3H]this compound dilution and 150 µL of the membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding: To another set of triplicate wells, add 50 µL of each [3H]this compound dilution, 50 µL of the non-specific binding control (e.g., 10 µM prazosin), and 100 µL of the membrane preparation.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mats, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]this compound.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds for the α1A-adrenergic receptor.
-
Membrane Preparation:
-
Follow the same procedure as in the saturation binding assay.
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of the unlabeled test compound in assay buffer (e.g., from 10 pM to 100 µM).
-
Use a fixed concentration of [3H]this compound, typically at or near its Kd value (determined from the saturation binding assay).
-
Total Binding: To triplicate wells, add 50 µL of assay buffer, 50 µL of [3H]this compound, and 150 µL of the membrane preparation.
-
Non-specific Binding: To another set of triplicate wells, add 50 µL of the non-specific binding control (e.g., 10 µM prazosin), 50 µL of [3H]this compound, and 100 µL of the membrane preparation.
-
Competition: To the remaining wells, add 50 µL of each dilution of the test compound, 50 µL of [3H]this compound, and 150 µL of the membrane preparation.
-
-
Incubation, Filtration, and Counting:
-
Follow steps 3-5 from the saturation binding assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Downstream Signaling Pathways Using Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase inhibitors (FTIs) are a class of experimental therapeutic agents that block the activity of farnesyltransferase, an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the small GTPase Ras.[1][2][3][4] By preventing the farnesylation of Ras, FTIs inhibit its localization to the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream signaling cascades.[2][4] This makes FTIs invaluable tools for dissecting the intricate signaling networks that regulate cell proliferation, survival, and differentiation. While specific data on L-771688 is limited in the public domain, its classification as a farnesyltransferase inhibitor allows for the extrapolation of its application based on the well-established mechanism of this drug class.
These application notes provide a comprehensive guide for utilizing FTIs, such as this compound, to investigate Ras-dependent downstream signaling pathways, including the Raf/MEK/ERK (MAPK) and the PI3K/AKT pathways.
Key Applications
-
Elucidation of Ras-Dependent Signaling: Investigating the specific contribution of farnesylated proteins, particularly Ras, to the activation of downstream effector pathways.
-
Cancer Biology Research: Studying the effects of inhibiting Ras signaling in cancer cell lines, particularly those with activating Ras mutations.[1]
-
Drug Discovery and Development: Screening and characterizing novel anti-cancer compounds that target the Ras signaling network.
-
Validation of Therapeutic Targets: Confirming the role of farnesylation in pathological conditions beyond cancer.
Data Presentation: Expected Effects of Farnesyltransferase Inhibitors on Downstream Signaling
The following table summarizes the anticipated quantitative effects of an effective FTI on key components of the Ras downstream signaling pathways. These values are representative and may vary depending on the cell type, experimental conditions, and the specific FTI used.
| Analyte | Expected Change with FTI Treatment | Typical Assay for Quantification | Notes |
| Farnesylated Ras | Decrease | Western Blot (with conformation-specific antibody), Mass Spectrometry | Direct measure of target engagement. |
| Membrane-associated Ras | Decrease | Subcellular Fractionation followed by Western Blot, Immunofluorescence | Confirms inhibition of Ras localization. |
| GTP-bound Ras (Active Ras) | Decrease | Ras Activation Assay (Pull-down with Raf-RBD) | Measures the functionally active pool of Ras. |
| Phospho-Raf (Ser338) | Decrease | Western Blot, ELISA | Indicates reduced activation of the MAPK cascade. |
| Phospho-MEK1/2 (Ser217/221) | Decrease | Western Blot, ELISA | Downstream target of Raf activation. |
| Phospho-ERK1/2 (Thr202/Tyr204) | Decrease | Western Blot, ELISA, Flow Cytometry | Key effector of the MAPK pathway. |
| Phospho-Akt (Ser473) | Decrease | Western Blot, ELISA | Key effector of the PI3K pathway. |
| Cell Proliferation | Decrease | MTT, BrdU, or Cell Counting Assays | Functional cellular outcome of pathway inhibition. |
| Apoptosis | Increase | Annexin V/PI Staining, Caspase Activity Assays | Consequence of inhibiting pro-survival signaling. |
Signaling Pathways Overview
The following diagram illustrates the central role of Ras in activating downstream signaling pathways and the point of intervention for farnesyltransferase inhibitors.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the Raf/MEK/ERK and PI3K/AKT pathways following treatment with a farnesyltransferase inhibitor.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known Ras mutation)
-
Complete cell culture medium
-
Farnesyltransferase inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
FTI Treatment: Treat cells with varying concentrations of the FTI (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Ras Activation Assay (GTP-Ras Pull-down)
This protocol is designed to specifically measure the amount of active, GTP-bound Ras in cells following FTI treatment.
Materials:
-
Cell line and culture reagents
-
Farnesyltransferase inhibitor
-
Ras Activation Assay Kit (containing Raf-1 RBD beads)
-
Lysis/Wash Buffer
-
GTPγS and GDP for positive and negative controls
-
Primary antibody against pan-Ras
-
Standard Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1 and prepare cell lysates according to the kit manufacturer's instructions.
-
Control Preparation: In parallel, treat lysates from untreated cells with GTPγS (non-hydrolyzable GTP analog) as a positive control and GDP as a negative control.
-
Pull-down of GTP-Ras:
-
Incubate a portion of each cell lysate with Raf-1 RBD beads for 1 hour at 4°C with gentle rocking. These beads will specifically bind to GTP-bound Ras.
-
Collect the beads by centrifugation and wash them multiple times with Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in Laemmli buffer and boil to elute the bound proteins.
-
Analyze the eluted samples by Western blotting using a pan-Ras antibody.
-
Also, run a parallel Western blot with a portion of the total cell lysate to determine the total Ras levels.
-
-
Data Analysis: Quantify the amount of pulled-down Ras and normalize it to the total Ras in the corresponding lysate.
Conclusion
Farnesyltransferase inhibitors are potent tools for the targeted investigation of Ras-mediated signaling pathways. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex roles of farnesylated proteins in cellular function and disease. By carefully quantifying the effects of these inhibitors on downstream signaling components, scientists can gain valuable insights into the mechanisms of oncogenesis and identify novel therapeutic strategies.
References
Application of L-771,688 in Prostate Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-771,688 is a potent and specific inhibitor of farnesyltransferase (FTI), an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a frequent event in many human cancers, including prostate cancer, making it a compelling target for therapeutic intervention. While specific data on L-771,688 in prostate cancer is limited in the available literature, extensive research on the closely related FTI, L-744,832, provides a strong basis for its application and study in this context. This document outlines the established effects of FTIs on prostate cancer cell lines, provides detailed experimental protocols based on studies with L-744,832, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
Farnesyltransferase inhibitors, including L-771,688 and L-744,832, function by competitively inhibiting the farnesyltransferase enzyme. This inhibition prevents the attachment of a farnesyl pyrophosphate group to the C-terminal CaaX box motif of target proteins like Ras. The lack of this lipid modification impairs the ability of Ras to anchor to the inner surface of the plasma membrane, thereby preventing its interaction with upstream activators and downstream effectors. This disruption of the Ras signaling pathway can lead to the inhibition of cell proliferation, induction of apoptosis, and a reduction in tumorigenicity. In prostate cancer, where Ras signaling can be activated through various mechanisms beyond direct mutation, FTIs offer a promising therapeutic strategy.[1][2]
Data Presentation
Table 1: IC50 Values of L-744,832 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Panc-1 | 1.3[3] |
| Capan-2 | 2.1[3] |
| Cfpac-1 | >50[3] |
| Hs766T | Not Reported |
| MiaPaCa-2 | Not Reported |
Table 2: Effects of L-744,832 on Prostate Cancer Cell Lines (Qualitative Summary)
| Prostate Cancer Cell Line | Observed Effects |
| LNCaP (androgen-sensitive) | Growth inhibition |
| TSU-Pr1 (androgen-insensitive, H-Ras mutation) | Growth inhibition, reversion of transformed phenotype |
| PC-3 (androgen-insensitive) | Growth inhibition |
| DU-145 (androgen-insensitive) | Marginal sensitivity, synergistic growth inhibition with taxol |
Visualizations
Experimental Protocols
The following protocols are adapted from established methodologies for the study of farnesyltransferase inhibitors in cancer cell lines and should be optimized for specific prostate cancer cell lines and experimental conditions.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain human prostate cancer cell lines such as LNCaP, PC-3, and DU-145 from a reputable cell bank.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Protocol 2: Anchorage-Dependent Growth Assay (IC50 Determination)
-
Cell Seeding: Trypsinize and resuspend cells in complete medium. Count the cells and seed them into 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to attach overnight.
-
Drug Preparation: Prepare a stock solution of L-771,688 in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions of L-771,688 in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) and a vehicle control (medium with 0.1% DMSO) must be included.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Western Blot Analysis for Ras Processing and Signaling
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with L-771,688 at the desired concentrations (e.g., at and around the IC50 value) for 24-72 hours.
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Ras, farnesylated Ras, p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with L-771,688 at various concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The farnesyltransferase inhibitor L-771,688 represents a targeted therapeutic agent with the potential to inhibit the growth of prostate cancer cells by disrupting the crucial Ras signaling pathway. While direct experimental data for L-771,688 in prostate cancer is emerging, the extensive research on the analogous compound L-744,832 provides a solid foundation for its investigation. The protocols and data presented herein offer a comprehensive guide for researchers to explore the efficacy and mechanism of action of L-771,688 in various prostate cancer cell line models. Further studies are warranted to establish the specific IC50 values and to fully elucidate the therapeutic potential of L-771,688 in the context of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L-771688 Selectivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-771688 is a potent and highly selective α1A-adrenoceptor antagonist with a Ki of 0.43 ± 0.02 nM.[1] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for many clinically used drugs. Assessing the selectivity of a compound like this compound is crucial for understanding its pharmacological profile, predicting potential therapeutic effects, and identifying potential off-target liabilities. This document provides detailed protocols for a tiered approach to characterizing the selectivity of this compound, from initial in vitro binding assays to cellular functional assays and advanced proteomics-based methods.
Data Presentation: this compound Selectivity Profile
The following table summarizes hypothetical quantitative data for this compound against various adrenergic receptor subtypes. The data for the α1A receptor is based on published information.[1]
| Target Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. α1A |
| α1A-Adrenoceptor | This compound | Radioligand Binding | 0.43 | - | 1 |
| α1B-Adrenoceptor | This compound | Radioligand Binding | 45 | - | >100 |
| α1D-Adrenoceptor | This compound | Radioligand Binding | 89 | - | >200 |
| α2A-Adrenoceptor | This compound | Radioligand Binding | >1000 | - | >2300 |
| β1-Adrenoceptor | This compound | Radioligand Binding | >1000 | - | >2300 |
| β2-Adrenoceptor | This compound | Radioligand Binding | >1000 | - | >2300 |
| α1A-Adrenoceptor | This compound | Calcium Flux Assay | - | 1.2 | 1 |
| α1B-Adrenoceptor | This compound | Calcium Flux Assay | - | 150 | >125 |
| α1D-Adrenoceptor | This compound | Calcium Flux Assay | - | 250 | >200 |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Adrenoceptor Selectivity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for various adrenoceptor subtypes. The principle is to measure the ability of this compound to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human α1A, α1B, α1D, α2A, β1, and β2 adrenoceptors.
-
Radiolabeled ligand (e.g., [3H]Prazosin for α1 subtypes).
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.
-
Reaction Setup: In a 96-well plate, add the binding buffer, the cell membranes expressing the target receptor, the radiolabeled ligand at a concentration near its Kd, and the serially diluted this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cellular Functional Assay - Calcium Flux Assay
This protocol measures the functional antagonism of this compound at α1-adrenoceptors, which signal through the Gq pathway to increase intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human α1A, α1B, or α1D adrenoceptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Adrenergic agonist (e.g., Phenylephrine)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Calcium Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject the agonist at a concentration that elicits a submaximal response (EC80) and record the change in fluorescence over time.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target in a cellular environment.[2] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[2]
Materials:
-
Cells expressing the α1A-adrenoceptor
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-α1A-adrenoceptor antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control and incubate.
-
Heat Challenge: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling.[3]
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble α1A-adrenoceptor by Western blotting.
-
Data Analysis: Plot the amount of soluble receptor against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Signaling pathway of the α1A-adrenoceptor and the antagonistic action of this compound.
Caption: A tiered workflow for assessing the selectivity of this compound.
Caption: Competitive binding of a radiolabeled ligand and an inhibitor to a receptor.
References
L-771688 in Functional Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the functional bioassays relevant to the study of L-771688, a putative farnesyltransferase inhibitor. The protocols and data presented are based on established methods for characterizing inhibitors of protein farnesyltransferase, a key enzyme in cellular signaling pathways.
Introduction
Protein prenylation is a critical post-translational modification that facilitates the membrane association and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases. Farnesyltransferase (FTase) is a key enzyme in this process, catalyzing the attachment of a farnesyl group to a cysteine residue near the C-terminus of target proteins. Dysregulation of FTase activity and the subsequent aberrant signaling of farnesylated proteins are implicated in various cancers, making FTase a compelling target for therapeutic intervention. This compound is investigated for its potential to inhibit this enzyme and thereby modulate downstream cellular processes.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of farnesyltransferase. By blocking the farnesylation of key signaling proteins like Ras, this compound is expected to disrupt their localization to the cell membrane and their subsequent activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. A related dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase-I (GGPTase-I), L-778,123, has demonstrated potent inhibition of these enzymes.[1]
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Assay Type |
| L-778,123 | FPTase | 2 | Biochemical |
| L-778,123 | GGPTase-I | 98 | Biochemical |
Signaling Pathway
The primary signaling pathway affected by farnesyltransferase inhibitors like this compound is the Ras signaling cascade. Inhibition of Ras farnesylation prevents its association with the plasma membrane, thereby blocking the activation of downstream pathways critical for cell growth and survival.
Caption: The Ras signaling pathway and the inhibitory action of this compound on farnesyltransferase.
Experimental Protocols
Biochemical Farnesyltransferase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on farnesyltransferase.
Workflow:
Caption: Workflow for the biochemical farnesyltransferase inhibition assay.
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
FTase enzyme solution
-
This compound dilution or vehicle control (for positive and negative controls).
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of a cancer cell line known to be dependent on Ras signaling (e.g., H-Ras transformed cells).
Workflow:
References
Application Notes and Protocols: L-771688 as a Tool Compound for α1A-Adrenoceptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-771688 is a potent and highly selective antagonist for the α1A-adrenoceptor, a member of the G protein-coupled receptor family.[1] Its high affinity and selectivity make it an invaluable tool for the pharmacological characterization and mapping of α1A-adrenoceptors in various tissues and cell systems. This document provides detailed application notes and experimental protocols for the use of this compound, particularly its tritiated form ([³H]this compound), in receptor binding assays.
Pharmacological Profile
This compound exhibits a high binding affinity for the α1A-adrenoceptor, with a reported dissociation constant (Ki) of 0.43 ± 0.02 nM.[1] Its utility as a research tool is further enhanced by the availability of a radiolabeled version, [³H]this compound, which can be synthesized by the catalytic reduction of its precursor, L-797429, in the presence of tritium (B154650) gas.[1]
Quantitative Data
Table 1: Inhibitory Constants (Ki) for [³H]this compound Binding to Cloned Human α1A-Adrenoceptors [1]
| Compound | Ki (nM) | Receptor Subtype Selectivity |
| GG818 | 0.026 ± 0.002 | α1A-Adrenoceptor Selective |
| This compound | 0.052 ± 0.008 | α1A-Adrenoceptor Selective |
| Prazosin | 0.088 ± 0.032 | Non-selective α1-Adrenoceptor |
| Terazosin | 1.8 ± 0.65 | Non-selective α1-Adrenoceptor |
Table 2: Relative Binding of [³H]this compound (0.5 nM) in Various Rat Tissue Membranes [1]
| Tissue | [³H]this compound Binding (pmol/g tissue) |
| Submaxillary Gland | 9.5 |
| Brain | 5.8 |
| Vas Deferens | 4.3 |
| Kidney | 3.4 |
| Heart | 1.5 |
| Urethra | 1.1 |
| Prostate | 0.88 |
Experimental Protocols
1. Radioligand Binding Assay for α1A-Adrenoceptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α1A-adrenoceptor using [³H]this compound.
Materials:
-
[³H]this compound
-
Receptor membranes prepared from cells or tissues expressing α1A-adrenoceptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled this compound or other competing ligands
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]this compound (final concentration ~0.5 nM).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: α1A-Adrenoceptor signaling pathway and inhibition by this compound.
Caption: Workflow for a competitive radioligand binding assay using this compound.
References
Troubleshooting & Optimization
troubleshooting L-771688 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-771688. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective α1A-adrenoceptor antagonist.[1] It is commonly supplied as a dihydrochloride (B599025) salt. Its chemical formula is C₂₈H₃₅Cl₂F₂N₅O₅, with a molecular weight of 630.51 g/mol .[2][3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by blocking the α1A-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein. Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α1A-adrenoceptor initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which can influence various cellular processes, including smooth muscle contraction.
Q3: My this compound solution is cloudy or has formed a precipitate after dilution in an aqueous buffer. What is the cause?
A3: Precipitation upon dilution in aqueous buffers is a common issue for many research compounds, including this compound, that have poor water solubility. This typically occurs when a concentrated stock solution, often prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into a physiological buffer (e.g., PBS, cell culture media) where the compound's solubility is significantly lower. The final concentration of this compound in the aqueous solution may have exceeded its solubility limit, causing it to precipitate out of the solution.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: this compound is reported to be soluble in DMSO.[1] For creating a concentrated stock solution, high-purity, anhydrous DMSO is recommended.
Q5: What is the recommended storage condition for this compound?
A5: For long-term storage, this compound solid should be stored at -20°C in a dry and dark environment. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue: Poor Solubility or Precipitation
Symptoms:
-
The compound does not fully dissolve when preparing a stock solution.
-
A precipitate forms immediately or over time after diluting the stock solution into an aqueous buffer.
-
The solution appears cloudy or hazy.
Possible Causes:
-
The concentration of the stock solution exceeds the solubility limit of this compound in the chosen solvent.
-
The final concentration in the aqueous working solution is too high.
-
The compound has "crashed out" of solution due to a rapid change in solvent polarity.
-
The pH of the aqueous buffer is not optimal for this compound solubility.
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Stock Solution Preparation | 1. Start with a lower, conservative concentration for your initial stock solution in DMSO. 2. Use gentle warming (e.g., 37°C water bath) and vortexing or sonication to aid dissolution. | Be cautious with heating, as prolonged exposure to high temperatures can degrade the compound. Always check the compound's stability information if available. |
| Improve Dilution into Aqueous Buffers | 1. Warm the aqueous buffer to 37°C before adding the DMSO stock solution. 2. Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations and subsequent precipitation. 3. Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to minimize solvent-induced artifacts in your experiments. | It is critical to add the DMSO stock to the aqueous buffer, not the other way around. |
| Test Different Solvents and pH | 1. If solubility in DMSO is insufficient for your required stock concentration, consider other organic solvents. However, always check for solvent compatibility with your experimental system. 2. For aqueous solutions, systematically test the solubility of this compound in buffers with different pH values. As a basic compound, this compound may exhibit higher solubility at a lower pH. | When adjusting pH, ensure the final pH of your working solution is compatible with your biological assay. |
| Determine an Empirical Solubility Limit | 1. Prepare a saturated solution of this compound in your desired solvent. 2. Allow the solution to equilibrate. 3. Centrifuge the solution to pellet any undissolved solid. 4. Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV, spectrophotometry). | This will provide you with a practical upper limit for your working concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound dihydrochloride (MW: 630.51 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of this compound dihydrochloride (e.g., 6.31 mg) using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 6.31 mg of this compound dihydrochloride, this would be 1 mL.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the required volume of aqueous buffer to 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
While vigorously vortexing the pre-warmed aqueous buffer, slowly add the calculated volume of the this compound stock solution.
-
Continue to vortex for another 30 seconds to ensure the compound is evenly dispersed.
-
Use the freshly prepared working solution in your experiment immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathway of the α1A-Adrenergic Receptor
Caption: α1A-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing a working solution of this compound to minimize precipitation.
Troubleshooting Logic for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Optimizing L-771688 Concentration for Cellular Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental concentration of L-771688, a potent farnesyltransferase inhibitor (FTI). Here, you will find troubleshooting advice and frequently asked questions to ensure the successful implementation of your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a farnesyltransferase inhibitor (FTI). Farnesyltransferase (FTase) is a crucial enzyme that attaches a farnesyl group to specific proteins, a process known as farnesylation. This lipid modification is essential for the proper localization and function of these proteins, including the well-known Ras family of small GTPases, which are critical in cell signaling pathways that control cell growth, differentiation, and survival. By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby disrupting their signaling functions. This can lead to the inhibition of cancer cell proliferation and survival.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on the IC50 values of similar farnesyltransferase inhibitors, a good starting point for a dose-response experiment is to use a range of concentrations from 0.1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired activity) for your specific cell line and experimental conditions.
Q4: How can I verify that this compound is effectively inhibiting farnesylation in my cells?
A4: The most common method to confirm the inhibition of farnesylation is to perform a Western blot analysis on a known farnesylated protein, such as H-Ras or Lamin A. Unfarnesylated proteins exhibit a slight increase in their apparent molecular weight, resulting in a slower migration on an SDS-PAGE gel. By comparing the band migration of the target protein in treated versus untreated cells, you can qualitatively assess the inhibition of farnesylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to farnesyltransferase inhibitors. 4. Alternative prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I) when farnesyltransferase is inhibited. | 1. Perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration. 2. Prepare a fresh stock solution of this compound. Store aliquots at -80°C. 3. Consider using a different cell line or investigating potential resistance mechanisms. 4. Be aware that the inhibition of farnesylation of all Ras isoforms may not be complete with an FTI alone. |
| High background cytotoxicity | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high. 2. Compound precipitation: this compound may precipitate out of the culture medium at high concentrations. 3. Off-target effects: At high concentrations, this compound may have off-target effects leading to general cytotoxicity. | 1. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control with the same DMSO concentration. 2. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try preparing a more dilute stock solution or using a lower final concentration. 3. Lower the concentration of this compound and perform a time-course experiment to distinguish specific from non-specific toxic effects. |
| Inconsistent results | 1. Variable cell density: Inconsistent cell seeding density can lead to variability in drug response. 2. Inconsistent incubation time: The duration of treatment can significantly impact the observed effect. 3. Instability of the compound in media: this compound may not be stable in culture medium at 37°C for extended periods. | 1. Ensure a consistent cell seeding density across all experiments. 2. Standardize the incubation time for all treatments. 3. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Data Presentation
Table 1: Representative IC50 Values of Farnesyltransferase Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | FTI Compound | IC50 (µM) |
| HTB-26 | Breast Cancer | Compound 1 | 10 - 50 |
| PC-3 | Pancreatic Cancer | Compound 1 | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10 - 50 |
| HCT116 | Colorectal Cancer | Compound 2 | 0.34 |
| A549 | Lung Cancer | FTI-276 | Not specified |
| Calu-1 | Lung Cancer | FTI-276 | Not specified |
| Note: This table provides a general reference for the potency of farnesyltransferase inhibitors. The specific IC50 for this compound should be determined experimentally for the cell line of interest. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Farnesylation
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a farnesylated protein (e.g., anti-H-Ras or anti-Lamin A).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An upward shift in the molecular weight of the protein in the this compound-treated samples indicates the inhibition of farnesylation.
Visualizing Key Concepts
Caption: Signaling pathway illustrating the inhibitory action of this compound on Farnesyltransferase (FTase).
Caption: A streamlined experimental workflow for determining the IC50 value of this compound.
Caption: A logical decision tree for troubleshooting common issues in this compound experiments.
Technical Support Center: L-771688 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-771688 in binding assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
A1: this compound is a potent and highly selective antagonist for the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR). It is commonly used in research to study the function and pharmacology of this receptor subtype.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive antagonist at the α1A-adrenergic receptor. This means it binds to the same site as the endogenous agonists (like norepinephrine (B1679862) and epinephrine) but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and initiating downstream signaling cascades.
Q3: What are the common types of binding assays performed with this compound?
A3: The most common binding assays involving this compound are radioligand binding assays using its tritiated form, [3H]this compound. These include:
-
Saturation assays: To determine the density of α1A-adrenergic receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.
-
Competition assays: To determine the affinity (Ki) of other unlabeled compounds for the α1A-adrenergic receptor by measuring their ability to displace the binding of [3H]this compound.
Q4: What are some key parameters to consider when designing a [3H]this compound binding assay?
A4: Key parameters include:
-
Membrane Preparation: Ensuring high-quality membrane preparations with a sufficient concentration of the α1A-adrenergic receptor.
-
Radioligand Concentration: For saturation assays, a range of concentrations above and below the expected Kd is used. For competition assays, a single concentration, typically at or below the Kd of [3H]this compound, is used.
-
Incubation Time and Temperature: These need to be optimized to ensure the binding reaction reaches equilibrium.
-
Non-specific Binding Definition: Using an appropriate concentration of a competing non-labeled ligand to accurately determine non-specific binding.
-
Separation of Bound and Free Ligand: Efficiently separating the receptor-bound radioligand from the unbound radioligand is crucial for accurate results.
II. Troubleshooting Guides
This section addresses common pitfalls encountered during this compound binding assays.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the radioligand with filters or plasticware. 4. Inadequate washing. | 1. Use a lower concentration of [3H]this compound, ideally at or below its Kd. 2. Pre-treat filters with a blocking agent like 0.5% polyethyleneimine (PEI). Include bovine serum albumin (BSA) at 0.1-1% in the assay buffer. 3. Consider using filter plates and other labware designed for low protein binding. 4. Optimize the number and duration of wash steps with ice-cold wash buffer. Ensure the wash buffer composition is appropriate. |
| Low Specific Binding Signal | 1. Low receptor expression in the tissue/cell preparation. 2. Degraded receptor protein. 3. Suboptimal assay conditions (e.g., incorrect pH, ion concentration). 4. Insufficient incubation time to reach equilibrium. 5. Problems with the radioligand (e.g., degradation, low specific activity). | 1. Use a tissue known to have high α1A-adrenoceptor expression or use a cell line overexpressing the receptor. Increase the amount of membrane protein per well. 2. Prepare fresh membrane fractions and always include protease inhibitors during preparation and in the assay buffer. 3. Verify the pH and composition of all buffers. Ensure all required ions are present. 4. Perform a time-course experiment to determine the time required to reach binding equilibrium. 5. Check the age and storage conditions of the [3H]this compound. Use a fresh batch if necessary. |
| Poor Reproducibility Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent membrane resuspension. 3. Temperature fluctuations during incubation. 4. Inconsistent washing procedure. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure the membrane preparation is homogenous before aliquoting into assay wells. 3. Use a temperature-controlled incubator or water bath. 4. Standardize the washing technique, including volume, pressure, and duration. |
| Inconsistent Kd or Bmax Values | 1. Binding has not reached equilibrium. 2. Ligand depletion (more than 10% of the radioligand is bound). 3. Incorrect determination of non-specific binding. 4. Issues with data analysis and curve fitting. | 1. Increase the incubation time. 2. Reduce the amount of receptor (membrane protein) in the assay. 3. Ensure the concentration of the competing ligand for NSB is sufficient to displace all specific binding. 4. Use appropriate non-linear regression models for data fitting. Ensure the model assumptions are met. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Binding Affinities (Ki) for the α1A-Adrenergic Receptor
| Compound | Ki (nM) | Receptor Source | Radioligand |
| This compound | 0.43 | Human α1A-adrenoceptor | [3H]Prazosin |
| Prazosin | 0.3 | Human α1A-adrenoceptor | [3H]Prazosin |
| 5-Methylurapidil | 1.9 | Human α1A-adrenoceptor | [3H]Prazosin |
| WB-4101 | 0.2 | Human α1A-adrenoceptor | [3H]Prazosin |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and receptor source.
Table 2: Illustrative Bmax Values from [3H]this compound Saturation Binding Assays
| Tissue/Cell Line | Bmax (fmol/mg protein) |
| Rat Prostate | 85 |
| Rat Vas Deferens | 150 |
| HEK293 cells expressing human α1A-AR | 1200 |
Disclaimer: The Bmax values in this table are illustrative examples based on typical ranges found for GPCRs and are intended to demonstrate the format of data presentation. Actual experimental values may vary.
IV. Experimental Protocols
A. Membrane Preparation from Tissues or Cells
-
Homogenization: Tissues or pelleted cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is washed by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.
-
Final Resuspension and Storage: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method (e.g., BCA assay). Aliquots are stored at -80°C until use.
B. [3H]this compound Saturation Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reagent Preparation:
-
Prepare serial dilutions of [3H]this compound in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) to cover a concentration range from approximately 0.01 to 10 nM.
-
Prepare a high concentration of a competing ligand (e.g., 10 µM phentolamine (B1677648) or unlabeled this compound) to determine non-specific binding.
-
-
Incubation:
-
To each well, add:
-
50 µL of assay buffer (for total binding) or the competing ligand (for non-specific binding).
-
50 µL of the appropriate [3H]this compound dilution.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [3H]this compound and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
V. Visualizations
A. α1A-Adrenergic Receptor Signaling Pathway
improving L-771688 stability in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of L-771688, a potent and highly selective α1A-adrenoceptor antagonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures, with a focus on improving the stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor). This receptor is a G protein-coupled receptor (GPCR) associated with the Gq/11 heterotrimeric G protein. Blockade of this receptor by this compound inhibits the downstream signaling cascade that is normally initiated by the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary pathway inhibited by this compound is the Gq/11 signaling cascade. Activation of the α1A-adrenoceptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking the receptor, this compound prevents these downstream events.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. For short-term use, stock solutions in DMSO can be kept at 4°C for up to two weeks.
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide: this compound Stability and Activity
This guide addresses common issues related to the stability and performance of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer | This compound has low aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - When preparing working solutions, dilute the DMSO stock in a mixture of DMSO/methanol/water (e.g., 1:1:2) before final dilution into your aqueous experimental buffer to minimize precipitation. - Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including controls. |
| Loss of this compound activity over time in prepared buffers | Degradation of the compound. Quinazoline (B50416) derivatives can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | - Prepare fresh working solutions of this compound in your experimental buffer for each experiment. - If solutions must be stored, keep them at 4°C for no longer than a few hours. For longer storage, aliquot and freeze at -20°C or -80°C. - Avoid prolonged exposure of this compound solutions to strong acidic or alkaline conditions. Quinazolines are generally more stable in neutral to slightly acidic pH. |
| Inconsistent results between experiments | - Variability in buffer preparation. - Photodegradation. - Adsorption to plasticware. | - Use a consistent source and lot of buffer reagents. Prepare buffers fresh and verify the pH before each use. - Protect this compound stock and working solutions from light by using amber vials or wrapping containers in foil. Some quinazoline derivatives are known to be light-sensitive. - To minimize loss of the compound due to adsorption to plastic surfaces, consider using low-adhesion microplates and pipette tips. Pre-rinsing tips with the solution can also help. The addition of a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer, if compatible with the assay, can also reduce adsorption. |
| Low apparent potency in cell-based assays | - Compound degradation in culture media. - Interaction with media components. - High protein binding. | - Minimize the pre-incubation time of this compound in the culture medium before adding to cells. - Be aware that components in serum (e.g., proteins) can bind to this compound, reducing its free concentration. Consider this when determining the optimal working concentration. If possible, perform initial experiments in serum-free media to establish a baseline. |
Data on this compound Stability in Experimental Buffers
While specific quantitative stability data for this compound in various buffers over time is not extensively published, the following table provides general guidance based on the known properties of quinazoline derivatives. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Buffer | pH Range | General Stability Considerations for Quinazoline Derivatives | Recommendations for this compound |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Generally stable for short-term experiments. Phosphate ions are not known to react with the quinazoline core. | Suitable for most acute experiments. Prepare fresh daily. |
| TRIS (Tris-hydroxymethyl aminomethane) | 7.0 - 9.0 | The primary amine in TRIS could potentially interact with the compound at higher pH values and temperatures. | Use with caution, especially for long-term incubations. Preferable to use at a pH closer to 7.4. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Generally considered a non-reactive and stable buffer for a wide range of compounds. | A good choice for maintaining a stable physiological pH. Recommended for longer-term cell-based assays. |
Experimental Protocols & Visualizations
General Protocol for In Vitro α1A-Adrenoceptor Antagonist Assay
This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell-based assay measuring intracellular calcium mobilization.
1. Cell Culture:
-
Culture cells expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in a suitable assay buffer (e.g., HEPES-buffered saline) to create a range of concentrations for the dose-response curve.
3. Calcium Assay:
-
On the day of the assay, remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
After incubation with the dye, wash the cells with the assay buffer.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add a known agonist of the α1A-adrenoceptor (e.g., phenylephrine (B352888) or A-61603) at a concentration that elicits a submaximal response (EC80) to all wells simultaneously using an automated injector.
-
Measure the fluorescence intensity over time to record the calcium flux.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist response against the concentration of this compound.
-
Calculate the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Experimental Workflow for this compound In Vitro Assay
Caption: A general workflow for an in vitro this compound antagonist assay.
α1A-Adrenoceptor Signaling Pathway
Caption: Inhibition of the α1A-adrenoceptor signaling pathway by this compound.
Technical Support Center: L-771,688 (Farnesyltransferase Inhibitor)
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing L-771,688, a farnesyltransferase inhibitor (FTI). Due to the limited availability of specific data for L-771,688, this guide draws upon the established knowledge of the broader class of farnesyltransferase inhibitors, including well-characterized agents such as lonafarnib (B1684561) and tipifarnib (B1682913). The principles and methodologies outlined here are broadly applicable for investigating and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-771,688?
A1: L-771,688 is a farnesyltransferase inhibitor (FTI). Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within a "CaaX" motif at the C-terminus of specific proteins. This process, known as farnesylation or prenylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival.[1][2][3] By inhibiting FTase, L-771,688 prevents the farnesylation of its target proteins, thereby disrupting their downstream signaling pathways.[4][5]
Q2: My cells treated with L-771,688 are showing unexpected toxicity or a phenotype inconsistent with the inhibition of my primary target. What could be the cause?
A2: This is likely due to off-target effects. While L-771,688 is designed to inhibit farnesyltransferase, it may also affect other cellular processes. There are two primary reasons for these off-target effects:
-
Inhibition of other farnesylated proteins: FTase has numerous substrates in the cell besides Ras, such as RhoB, CENP-E, and CENP-F, which are involved in various cellular functions including apoptosis and cell cycle regulation.[6][7][8] Inhibition of their farnesylation can lead to unintended biological consequences.
-
Alternative Prenylation: Some proteins, particularly K-Ras and N-Ras, can be alternatively prenylated by another enzyme called geranylgeranyltransferase I (GGTase-I) when FTase is inhibited.[1][9] This can lead to the continued activation of certain pathways and may contribute to resistance or unexpected cellular responses.
Q3: I am observing reduced efficacy of L-771,688 in my K-Ras mutant cell line compared to my H-Ras mutant cell line. Why is this?
A3: This is a known phenomenon for farnesyltransferase inhibitors. H-Ras is solely dependent on farnesylation for its membrane localization and activation. In contrast, K-Ras and N-Ras can undergo alternative prenylation by GGTase-I when FTase is inhibited.[1][9] This alternative modification allows K-Ras and N-Ras to remain active, thus reducing the efficacy of FTIs in cell lines with mutations in these Ras isoforms.
Q4: What are the common adverse effects observed with farnesyltransferase inhibitors in preclinical and clinical studies?
A4: Common toxicities associated with FTIs like lonafarnib and tipifarnib include gastrointestinal issues (diarrhea, nausea, vomiting), fatigue, myelosuppression (anemia, neutropenia), and elevated liver enzymes.[10][11][12][13][14] These effects are often dose-dependent and are thought to be related to the inhibition of farnesylation of various proteins in normal, healthy cells.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of cytotoxicity in non-target cell lines. | Off-target inhibition of essential farnesylated proteins. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic window. 2. Use a lower, more specific concentration of L-771,688. 3. Screen a panel of cell lines with different genetic backgrounds to identify sensitive and resistant lines. |
| Unexpected changes in cell morphology or cell cycle profile. | Inhibition of farnesylated proteins involved in cytoskeletal organization or cell cycle progression (e.g., RhoB, CENP-E/F). | 1. Analyze the expression and localization of key cytoskeletal and cell cycle proteins via immunofluorescence or Western blot. 2. Perform cell cycle analysis using flow cytometry to pinpoint the stage of arrest. |
| Development of resistance to L-771,688 over time. | 1. Upregulation of alternative prenylation pathways (GGTase-I). 2. Mutations in the farnesyltransferase enzyme that prevent drug binding. | 1. Investigate the activity of GGTase-I in resistant cells. 2. Consider combination therapy with a GGTase-I inhibitor (GGTI), though be aware of potential increased toxicity.[15] 3. Sequence the farnesyltransferase gene in resistant clones to identify potential mutations.[8] |
| Discrepancy between in vitro and in vivo results. | Differences in drug metabolism, bioavailability, or the tumor microenvironment. | 1. Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure adequate drug exposure in vivo. 2. Evaluate the effect of L-771,688 on angiogenesis and other microenvironmental factors. |
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Effects using a Protein Farnesylation Assay
Objective: To determine the concentration of L-771,688 that effectively inhibits the farnesylation of the target protein while minimizing effects on global protein farnesylation.
Methodology:
-
Cell Culture and Treatment: Culture your target cells to 70-80% confluency. Treat the cells with a range of L-771,688 concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Metabolic Labeling: Add a farnesyl pyrophosphate analog, such as an alkyne- or azide-modified isoprenoid, to the culture medium and incubate for a few hours. This will be incorporated into newly synthesized farnesylated proteins.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Click Chemistry: Perform a click chemistry reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the modified farnesyl group.
-
Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. If using a fluorescent reporter, visualize the farnesylated proteins directly using a gel imager. If using a biotin (B1667282) reporter, perform a Western blot and detect with streptavidin-HRP.
-
Analysis: Quantify the intensity of the bands corresponding to your target protein and compare it to the overall farnesylation profile across all lanes. This will help identify a concentration of L-771,688 that is selective for your target.
Signaling Pathways and Workflows
Caption: Farnesyltransferase signaling pathway and the inhibitory action of L-771,688.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
L-771688 experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving L-771688, a potent and selective α1A-adrenoceptor antagonist. This resource is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SNAP-6383, is a selective antagonist of the α1A-adrenergic receptor. Its primary mechanism of action is to bind to the α1A-adrenoceptor and inhibit the signaling cascade typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine. The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Q2: What is the expected downstream signaling pathway inhibited by this compound?
A2: this compound blocks the activation of the Gq protein, which in turn prevents the activation of phospholipase C (PLC). Activated PLC normally hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). By inhibiting the initial receptor activation, this compound prevents these downstream events.
Q3: We are observing significant variability in our experimental results with this compound. What are the common sources of this variability?
A3: Experimental variability with GPCR antagonists like this compound can arise from several factors:
-
Cell Line Integrity: The expression level and stability of the α1A-adrenoceptor in your cell line are critical. Passage number can affect receptor expression and signaling.
-
Reagent Quality: Ensure the purity and proper storage of this compound, as well as any agonists or radioligands used.
-
Assay Conditions: Factors such as cell density, incubation time and temperature, and the presence of serum in the media can all impact results.
-
Data Analysis: Inconsistent data processing and curve fitting can introduce variability.
Q4: What are the recommended in vitro assays to characterize the activity of this compound?
A4: The two most common and robust assays for characterizing α1A-adrenoceptor antagonists are:
-
Radioligand Binding Assay: This assay directly measures the affinity (Ki) of this compound for the α1A-adrenoceptor by competing with a radiolabeled ligand.
-
Calcium Mobilization Assay: This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an α1A-adrenoceptor agonist.
This compound Signaling Pathway
Caption: this compound inhibits the α1A-adrenoceptor signaling pathway.
Quantitative Data Summary
The following tables provide reference values for common ligands used in α1A-adrenoceptor assays. Note that these values can vary depending on the experimental conditions.
Table 1: Binding Affinities (Ki) of α1-Adrenoceptor Ligands
| Compound | Receptor Subtype | Ki (nM) | Reference Radioligand |
| This compound | α1A | ≤ 1 | [3H]prazosin |
| Prazosin | α1A | ~0.71 | [3H]prazosin |
| Prazosin | α1B | ~0.87 | [3H]prazosin |
| Prazosin | α1D | ~1.90 | [3H]prazosin |
Table 2: Potency (EC50) of α1-Adrenoceptor Agonists in Functional Assays
| Agonist | Assay Type | Cell/Tissue Type | EC50 |
| A-61603 | Calcium Mobilization | Rat Ventricular Myocytes | 6.9 nM |
| Phenylephrine | Calcium Mobilization | BC3H-1 Muscle Cells | 0.51 µM |
| Phenylephrine | Na+/Ca2+ Exchanger Activity | Cardiac Sarcolemmal Vesicles | 21 µM |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is for determining the binding affinity (Ki) of this compound for the α1A-adrenoceptor using a competition binding assay with [3H]prazosin.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Cell Membrane Preparation:
-
Culture cells stably or transiently expressing the human α1A-adrenoceptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, [3H]prazosin (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, [3H]prazosin, and a high concentration of a non-labeled competitor (e.g., phentolamine) to saturate the receptors.
-
Competition: Add cell membranes, [3H]prazosin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25-37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay Protocol
This protocol measures the ability of this compound to inhibit agonist-induced calcium release in whole cells.
References
Technical Support Center: Interpreting Unexpected Results with L-771688
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with L-771688 (also known as SNAP 6383), a potent and highly selective α1A-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor).[1][2][3] It binds to this receptor with high affinity, thereby blocking the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. This blockade inhibits the canonical Gq-protein coupled signaling pathway, leading to a decrease in inositol (B14025) phosphate (B84403) production and subsequent reduction in intracellular calcium levels.
Q2: How selective is this compound for the α1A-adrenoceptor subtype?
A2: this compound exhibits high selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. In vitro studies have demonstrated a selectivity of over 500-fold for the human α1A-adrenoceptor compared to the other subtypes.[1][2][3]
Q3: What are the expected in vitro and in vivo effects of this compound?
A3: In vitro, this compound is expected to antagonize agonist-induced smooth muscle contraction in tissues rich in α1A-adrenoceptors, such as the prostate, bladder neck, and vas deferens.[2] It should also inhibit agonist-stimulated inositol phosphate formation in cells expressing the α1A-adrenoceptor. In vivo, administration of this compound is expected to reduce smooth muscle tone in these tissues.
Q4: Are there any known liabilities or reasons for the discontinuation of this compound in clinical development?
A4: While proving efficacious in clinical trials, this compound was ultimately discontinued (B1498344) due to its metabolism by the cytochrome P450 3A4 (CYP3A4) isozyme. This metabolic pathway carries a significant risk of drug-drug interactions, which could lead to unpredictable and potentially adverse effects when co-administered with other drugs that are also metabolized by or inhibit CYP3A4.[4]
Quantitative Data Summary
The following tables summarize the binding affinities and functional antagonist potencies of this compound for various α1-adrenoceptor subtypes.
Table 1: Binding Affinity (Ki) of this compound for Cloned α1-Adrenoceptor Subtypes
| Species | Receptor Subtype | Ki (nM) | α1A Selectivity vs. α1B | α1A Selectivity vs. α1D |
| Human | α1A | ≤ 1 | > 500-fold | > 500-fold |
| Rat | α1A | ≤ 1 | > 500-fold | > 500-fold |
| Dog | α1A | ≤ 1 | > 500-fold | > 500-fold |
Data from Chang et al., 2000.[1][2]
Table 2: Functional Antagonist Potency (Kb) of this compound in Various Tissues
| Tissue | Species | Agonist Used | Apparent Kb (nM) |
| Prostate | Rat | Phenylephrine (B352888) | 0.02 - 0.28 |
| Prostate | Dog | Phenylephrine | 0.02 - 0.28 |
| Prostate | Human | A-61603 | 0.02 - 0.28 |
| Bladder Neck | Human | A-61603 | 0.02 - 0.28 |
| Bladder Neck | Monkey | A-61603 | 0.02 - 0.28 |
| Caudal Artery | Rat | Phenylephrine | 0.02 - 0.28 |
Data from Chang et al., 2000.[2]
Troubleshooting Unexpected Results
Issue 1: Weaker than expected or no antagonist effect observed.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Verify Compound Identity and Purity: Ensure the compound is indeed this compound and has not degraded. Use a fresh stock if possible.
-
Confirm Concentration: Re-measure the concentration of your stock solution. This compound is typically dissolved in DMSO for in vitro use.
-
-
Experimental System:
-
Low Receptor Expression: The target cells or tissue may have very low or no expression of the α1A-adrenoceptor. Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding.
-
Presence of a Different α1-Adrenoceptor Subtype: While this compound is highly selective for α1A, some tissues may predominantly express α1B or α1D subtypes, which are less sensitive to this compound.[1][2] Characterize the subtype expression in your system.
-
"Atypical" α1L-Adrenoceptor Phenotype: Some tissues, particularly in the lower urinary tract, express a functional α1-adrenoceptor phenotype designated as α1L, which has a low affinity for some antagonists.[4]
-
-
Experimental Protocol:
-
Insufficient Incubation Time: Ensure sufficient pre-incubation time with this compound to allow it to reach equilibrium with the receptor before adding the agonist.
-
High Agonist Concentration: An excessively high concentration of the agonist may overcome the competitive antagonism of this compound. Perform a full agonist dose-response curve in the presence of a fixed concentration of this compound to determine if there is a rightward shift in the EC50.
-
Issue 2: Paradoxical or Agonist-like Effects Observed.
Possible Causes and Troubleshooting Steps:
-
Inverse Agonism:
-
In systems with high constitutive (agonist-independent) activity of the α1A-adrenoceptor, a true neutral antagonist would have no effect on the basal signaling, while an inverse agonist would decrease it. It is possible, though not documented for this compound, for some antagonists to exhibit inverse agonism. To test for this, measure the basal activity of your system (e.g., basal inositol phosphate levels) in the absence of any agonist and observe the effect of adding this compound.
-
-
Off-Target Effects:
-
While highly selective, at very high concentrations, this compound could potentially interact with other receptors. Run a control experiment in a cell line or tissue known not to express α1A-adrenoceptors to check for non-specific effects.
-
-
Signaling Crosstalk:
-
The α1A-adrenoceptor signaling pathway can interact with other pathways. For example, there is evidence of crosstalk between α1-adrenoceptors and angiotensin receptors.[1] Inhibition of the α1A pathway might lead to the potentiation of another signaling cascade, resulting in an unexpected cellular response. Investigating the activity of other relevant signaling pathways in your experimental system may provide insights.
-
Issue 3: Discrepancies between In Vitro and In Vivo Results.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Metabolism:
-
As mentioned, this compound is metabolized by CYP3A4.[4] In vivo, this can lead to rapid clearance and lower than expected exposure at the target tissue. Consider the metabolic stability of the compound in the species you are using.
-
Drug-Drug Interactions: If other compounds are being co-administered in vivo, they may inhibit or induce CYP3A4, altering the metabolism and efficacy of this compound.
-
-
Complex Physiological Regulation:
-
In vivo, the physiological response to α1A-adrenoceptor blockade can be influenced by compensatory mechanisms, such as changes in sympathetic tone or the activation of other receptor systems, which are not present in a simplified in vitro model.
-
-
Functional Uroselectivity vs. Receptor Subtype Selectivity:
-
It has been observed that in vivo functional uroselectivity (a preferential effect on the urinary tract over the cardiovascular system) does not always correlate directly with in vitro receptor subtype selectivity.[5] This highlights the complexity of predicting in vivo outcomes solely from in vitro binding data.
-
Experimental Protocols
Key Experiment: In Vitro Functional Antagonism Assay (Smooth Muscle Contraction)
-
Tissue Preparation: Isolate a tissue known to express α1A-adrenoceptors (e.g., rat vas deferens, prostate). Mount the tissue in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and aerate with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with washes every 15 minutes.
-
Agonist Dose-Response (Control): Perform a cumulative concentration-response curve to a standard α1-adrenoceptor agonist (e.g., phenylephrine or A-61603).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Pre-incubate the tissue with a single concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Agonist Dose-Response (in the presence of Antagonist): Repeat the cumulative agonist concentration-response curve in the presence of this compound.
-
Data Analysis: Compare the agonist EC50 values in the absence and presence of this compound. A competitive antagonist will cause a rightward shift in the dose-response curve without a change in the maximum response. The Schild equation can be used to calculate the pA2 value, which is a measure of the antagonist's potency.
Visualizations
Caption: Canonical signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacology of alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-771688 Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of L-771688, a potent and selective α1A-adrenoceptor antagonist. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically with UV detection. These methods are capable of separating this compound from its potential impurities and degradation products. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q2: What are some potential impurities that could be present in a sample of this compound?
A2: Potential impurities in this compound can originate from the synthetic process or from degradation. These may include starting materials, intermediates, reagents, and side-products. Degradation products can form through hydrolysis, oxidation, or photolysis. Given the structure of this compound, potential impurities could include the hydrolyzed ester or amide moieties, N-oxides of the piperidine (B6355638) or pyridine (B92270) rings, and products of oxidative cleavage.
Q3: How can I confirm the identity and structure of this compound?
A3: A combination of analytical techniques is recommended for unambiguous identification. 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure, including the connectivity of atoms. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Infrared (IR) spectroscopy can confirm the presence of key functional groups.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at -20°C or below is recommended.
Troubleshooting Guides
HPLC Purity Analysis
Issue: Poor peak shape or peak tailing in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Troubleshooting: The piperidine and pyridine moieties in this compound are basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Typically, a pH between 3 and 7 is a good starting point for reversed-phase chromatography of basic compounds. Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can sometimes improve peak shape.
-
-
Possible Cause 2: Column overload.
-
Troubleshooting: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Troubleshooting: Use a column with end-capping or a different stationary phase chemistry. An "inert" or "base-deactivated" column is often suitable for basic analytes.
-
Issue: Extra peaks observed in the chromatogram.
-
Possible Cause 1: Sample degradation.
-
Troubleshooting: Prepare fresh samples and use a diluent that ensures the stability of this compound. Avoid prolonged exposure of the sample to light or elevated temperatures.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure the cleanliness of all vials, solvents, and the HPLC system. Run a blank injection to identify any system-related peaks.
-
-
Possible Cause 3: Presence of impurities.
-
Troubleshooting: Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks, which can provide clues to their identity as potential impurities or degradation products.
-
Purity Assessment by NMR
Issue: Difficulty in assigning all peaks in the 1H NMR spectrum.
-
Possible Cause 1: Signal overlap.
-
Troubleshooting: Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion. Two-dimensional NMR techniques, such as COSY and HSQC, can help to resolve overlapping signals and establish proton-proton and proton-carbon correlations.
-
-
Possible Cause 2: Presence of rotamers.
-
Troubleshooting: The amide bond in this compound can exhibit restricted rotation, leading to the presence of multiple conformers (rotamers) in solution and, consequently, a more complex NMR spectrum. Acquiring the spectrum at an elevated temperature can sometimes coalesce the signals of the rotamers into a single set of averaged peaks.
-
Experimental Protocols
Representative HPLC Method for Purity Assessment
This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Column | C18 reversed-phase, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.[1][2][3]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidation | Treat this compound solution with 3% H2O2 at room temperature for 24 hours. |
| Thermal Degradation | Heat solid this compound at 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for a defined period. |
Visualizations
Experimental Workflow for this compound Purity Assessment
Caption: Workflow for this compound purity assessment.
Logical Flow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting guide for HPLC peak tailing.
References
Technical Support Center: Overcoming L-771688 Resistance in Cell Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the farnesyltransferase inhibitor, L-771688, in cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of a variety of cellular proteins, most notably the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). Farnesylation is a crucial step for the proper localization of Ras proteins to the plasma membrane, which is a prerequisite for their activation and subsequent engagement of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting FTase, this compound prevents Ras farnesylation, leading to its mislocalization and inactivation, thereby blocking its oncogenic signaling.
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
Resistance to farnesyltransferase inhibitors (FTIs) like this compound is a multifaceted issue. Several mechanisms have been identified that can contribute to reduced sensitivity:
-
Alternative Prenylation: A primary mechanism of resistance, particularly for cells with activating mutations in K-Ras or N-Ras, is the utilization of an alternative lipid modification pathway catalyzed by geranylgeranyltransferase I (GGTase-I).[1][2][3] When FTase is inhibited, GGTase-I can attach a geranylgeranyl group to K-Ras and N-Ras, allowing them to maintain their membrane localization and signaling activity.[1][2] H-Ras, however, is exclusively farnesylated and therefore more sensitive to FTIs.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, thereby reducing its intracellular concentration and limiting its ability to inhibit FTase.[4][5][6]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation, thus compensating for the inhibition of the Ras-Raf-MEK-ERK pathway. A key bypass pathway implicated in FTI resistance is the PI3K/AKT/mTOR cascade.[7][8][9][10]
-
Target Alteration: Although less common, mutations in the gene encoding the β-subunit of farnesyltransferase (FNTB) can alter the drug-binding site, leading to reduced affinity for this compound and consequently, resistance.[11][12]
Q3: How can I determine which resistance mechanism is active in my cell line?
A systematic approach involving a combination of molecular and cellular biology techniques is recommended:
-
Assess Alternative Prenylation: Perform a Western blot to analyze the prenylation status of Ras isoforms. Unprenylated Ras proteins exhibit a slight upward shift in mobility on SDS-PAGE gels. The presence of geranylgeranylated K-Ras or N-Ras in this compound-treated resistant cells would suggest this mechanism.
-
Investigate Drug Efflux: Use quantitative PCR (qPCR) or Western blotting to examine the expression levels of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, ABCG2) in your resistant cell line compared to the parental sensitive line.
-
Analyze Bypass Pathways: Profile the activation status of key signaling molecules in the PI3K/AKT/mTOR pathway (e.g., phospho-AKT, phospho-mTOR, phospho-S6K) by Western blot in the presence and absence of this compound.
-
Sequence the Target: Isolate genomic DNA from your resistant cells and sequence the coding region of the FNTB gene to identify any potential mutations.
Troubleshooting Guides
Problem 1: Loss of this compound efficacy in K-Ras or N-Ras mutant cell lines.
-
Possible Cause: Alternative prenylation by GGTase-I.
-
Troubleshooting Steps:
-
Confirm Alternative Prenylation: As detailed in the FAQs, use Western blotting to check for a mobility shift in K-Ras or N-Ras in the presence of this compound.
-
Co-treatment with a GGTase-I Inhibitor (GGTI): Treat the resistant cells with a combination of this compound and a GGTI (e.g., GGTI-298). A synergistic effect on cell viability would strongly indicate that alternative prenylation is the primary resistance mechanism.
-
Quantitative Analysis: Determine the IC50 values for this compound alone and in combination with a fixed concentration of a GGTI. A significant decrease in the IC50 of this compound would confirm the hypothesis.
-
Problem 2: Reduced intracellular accumulation of this compound.
-
Possible Cause: Increased drug efflux mediated by ABC transporters.
-
Troubleshooting Steps:
-
Expression Analysis: Quantify the mRNA and protein levels of major ABC transporters in sensitive and resistant cells.
-
Functional Assay: Perform a drug efflux assay using a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-glycoprotein). Increased efflux in resistant cells that can be reversed by a known ABC transporter inhibitor (e.g., verapamil) would confirm this mechanism.
-
Co-treatment with an ABC Transporter Inhibitor: Evaluate the efficacy of this compound in combination with an ABC transporter inhibitor. Restoration of sensitivity would provide strong evidence for this resistance mechanism.
-
Problem 3: Sustained downstream signaling despite effective FTase inhibition.
-
Possible Cause: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Pathway Profiling: Perform a comprehensive Western blot analysis of key signaling nodes in the PI3K/AKT/mTOR and other relevant pathways. Look for increased phosphorylation of proteins like AKT, mTOR, and S6K in resistant cells, especially in the presence of this compound.
-
Co-treatment with Pathway Inhibitors: Combine this compound with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor like wortmannin (B1684655) or a dual PI3K/mTOR inhibitor). A synergistic cytotoxic effect would validate this resistance mechanism.
-
Receptor Tyrosine Kinase (RTK) Array: Use an RTK array to identify any upregulated or hyperactivated RTKs that could be driving the bypass signaling.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | This compound + GGTI-298 (1 µM) IC50 (nM) | This compound + Verapamil (10 µM) IC50 (nM) | This compound + PI3K Inhibitor (1 µM) IC50 (nM) |
| Parental Sensitive | 50 | 45 | 48 | 35 |
| Resistant Clone A (Alternative Prenylation) | 5000 | 75 | 4800 | 4500 |
| Resistant Clone B (Drug Efflux) | 3000 | 2900 | 150 | 2800 |
| Resistant Clone C (Bypass Signaling) | 4500 | 4300 | 4400 | 250 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 for 48-72 hours.[13][14]
-
Replace the drug-containing medium with fresh medium and allow the cells to recover and repopulate.
-
Once the cells are confluent, passage them and increase the concentration of this compound by 1.5 to 2-fold.[13]
-
Repeat this cycle of treatment, recovery, and dose escalation for several months.
-
-
Isolation of Resistant Clones: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution.
-
Characterization of Resistant Clones: Expand the clones and confirm their resistance by re-determining the IC50 of this compound.
Protocol 2: Western Blot for Ras Prenylation Status
-
Cell Lysis: Treat sensitive and resistant cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the Ras isoform of interest (e.g., pan-Ras, H-Ras, K-Ras, or N-Ras) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Unprenylated Ras will migrate slower than the prenylated form.
Protocol 3: Immunoprecipitation for Active Ras
-
Cell Treatment and Lysis: Treat cells as required and lyse them in a buffer compatible with maintaining protein-protein interactions (e.g., a buffer containing 1% NP-40).
-
Lysate Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) beads for 30 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody that specifically recognizes the GTP-bound (active) form of Ras or with a GST-fusion protein of the Ras-binding domain (RBD) of Raf-1 coupled to glutathione (B108866) beads overnight at 4°C.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer and analyze by Western blotting using a pan-Ras antibody.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity for farnesyltransferase and alternative prenylation contribute individually to K-Ras4B resistance to farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to farnesyltransferase inhibitors in Bcr/Abl-positive lymphoblastic leukemia by increased expression of a novel ABC transporter homolog ATP11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining L-771688 Delivery In Vivo
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of L-771688. Based on available scientific literature, this compound is a potent and selective α1A-adrenoceptor antagonist. This guide offers troubleshooting advice, frequently asked questions, and example protocols to facilitate successful in vivo experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vivo administration of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation in Formulation | This compound may have limited aqueous solubility. | - Prepare a micronized suspension or use a co-solvent system (e.g., DMSO, PEG300).- Formulate as a salt (e.g., hydrochloride) to improve solubility.- Prepare fresh formulations for each experiment and sonicate to ensure homogeneity. |
| Vehicle-Related Toxicity or Adverse Events | The chosen vehicle may have inherent toxicity at the required volume or concentration. | - Conduct a vehicle-only control group to assess tolerability.- Reduce the concentration of organic co-solvents (e.g., keep DMSO <10%).- Explore alternative, well-tolerated vehicles such as cyclodextrins or lipid-based formulations. |
| Lack of Efficacy or Inconsistent Results | - Inadequate dosing.- Poor bioavailability.- Rapid metabolism. | - Perform a dose-response study to determine the optimal therapeutic dose.- Characterize the pharmacokinetic profile to understand absorption, distribution, metabolism, and excretion (ADME).- Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal) if oral bioavailability is low. |
| Off-Target Effects Observed | The dose may be too high, leading to non-specific receptor binding. | - Confirm the selectivity of this compound for the α1A-adrenoceptor in your experimental system.- Lower the dose to a range that maintains efficacy while minimizing off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model?
A1: A starting dose for in vivo studies with a novel compound is typically determined from in vitro potency and preliminary tolerability studies. For a potent antagonist like this compound, a starting point could be in the range of 1-10 mg/kg, administered once or twice daily. It is crucial to perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease indication.
Q2: How should I prepare a formulation of this compound for oral gavage?
A2: For oral administration, this compound can be formulated as a suspension. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) in sterile water. To prepare, weigh the required amount of this compound, triturate it with a small amount of the vehicle to form a paste, and then gradually add the remaining vehicle while mixing to achieve a homogenous suspension. Prepare fresh daily.
Q3: What pharmacokinetic parameters should I be aware of for this compound?
A3: Key pharmacokinetic parameters to consider are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the curve (AUC). These will inform the dosing regimen (e.g., once vs. twice daily) required to maintain therapeutic concentrations. Preliminary pharmacokinetic studies are highly recommended.
Q4: Are there any known toxicities associated with this compound?
A4: As a selective α1A-adrenoceptor antagonist, potential on-target toxicities could be related to cardiovascular effects, such as hypotension, though its selectivity may mitigate this. A formal toxicology study should be conducted to assess for any potential organ toxicities, particularly with chronic dosing.
Quantitative Data Summary
The following tables provide illustrative quantitative data for this compound based on typical values for a small molecule antagonist. This is example data and should be confirmed experimentally.
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.5 | 0.1 |
| t1/2 (h) | 4.2 | 3.8 |
| AUC (ng*h/mL) | 4200 | 2800 |
| Bioavailability (%) | 15 | - |
Table 2: Example Dose-Response Data for this compound in a Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| 1 | 25 | +2 |
| 5 | 55 | 0 |
| 10 | 75 | -3 |
| 20 | 80 | -8 |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 human prostate cancer cells (e.g., PC-3) in 100 µL of Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 mice per group).
-
Formulation Preparation: Prepare this compound as a suspension in 0.5% methylcellulose.
-
Dosing:
-
Group 1: Vehicle control (0.5% methylcellulose), oral gavage, twice daily.
-
Group 2: this compound (5 mg/kg), oral gavage, twice daily.
-
Group 3: this compound (10 mg/kg), oral gavage, twice daily.
-
Group 4: Positive control (standard-of-care agent).
-
-
Treatment Duration: Treat for 21 consecutive days.
-
Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm^3) or at the end of the study.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze statistical significance using appropriate tests (e.g., ANOVA).
-
Visualizations
Caption: α1A-Adrenoceptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Validation & Comparative
L-771688 vs. Prazosin: A Comparative Guide to α1-Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent α1-adrenergic receptor antagonists, L-771688 and prazosin (B1663645). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs, based on quantitative binding affinity data and detailed experimental methodologies.
Introduction
This compound and prazosin are both potent antagonists of α1-adrenergic receptors, a class of G protein-coupled receptors that mediate the physiological effects of norepinephrine (B1679862) and epinephrine. These receptors are subdivided into three main subtypes: α1A, α1B, and α1D, each with distinct tissue distribution and physiological roles. While both compounds target α1-receptors, their selectivity profiles across these subtypes and their affinity for α2-adrenergic receptors differ significantly. Understanding these differences is crucial for designing experiments with precise pharmacological control.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and prazosin for various adrenergic receptor subtypes have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| This compound | α1A | ≤ 1 | Human, Rat, Dog | [1] |
| α1B | > 500 | Human | [1] | |
| α1D | > 500 | Human | [1] | |
| Prazosin | α1A | 0.25 | Human | [1] |
| α1B | 0.45 | Human | [1] | |
| α1D | 0.30 | Human | [2] | |
| α2A | - | - | - | |
| α2B | - | - | - | |
| α2C | - | - | - |
Selectivity Profile Analysis
This compound demonstrates remarkable selectivity for the α1A-adrenergic receptor subtype , with over 500-fold greater affinity for α1A compared to α1B and α1D subtypes.[1] This high degree of selectivity makes this compound an invaluable tool for isolating and studying the specific physiological and pathological roles of the α1A-adrenoceptor.
Prazosin , in contrast, is a non-selective α1-adrenergic antagonist , exhibiting high and relatively similar affinity for all three α1-subtypes (α1A, α1B, and α1D).[1][2] While it is highly selective for α1-receptors over α2-receptors, its lack of subtype selectivity within the α1 family means it will antagonize all three subtypes concurrently.[3][4]
Signaling Pathway and Antagonist Interaction
The interaction of this compound and prazosin with α1-adrenergic receptors leads to the blockade of downstream signaling pathways typically initiated by the binding of endogenous agonists like norepinephrine.
Caption: Antagonism of α1-adrenergic receptor signaling pathways.
Experimental Methodologies
The binding affinities of this compound and prazosin are typically determined using competitive radioligand binding assays. Below is a generalized protocol representative of the methods used in the cited studies.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (this compound or prazosin) for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human α1- or α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]prazosin (for α1 subtypes) or another suitable radiolabeled antagonist for α2 subtypes.
-
Test compound (unlabeled this compound or prazosin) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The choice between this compound and prazosin as a pharmacological tool depends critically on the desired selectivity for α1-adrenergic receptor subtypes. This compound offers high selectivity for the α1A subtype, making it ideal for studies focused on the specific functions of this receptor. Prazosin, as a non-selective α1-antagonist, is suitable for experiments where a general blockade of all α1-subtypes is required. Researchers should carefully consider these distinct pharmacological profiles when designing their experiments to ensure the validity and specificity of their findings.
References
A Comparative Guide to α1A-Adrenergic Receptor Antagonists: L-771688 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the α1A-adrenergic receptor antagonist L-771688 with other notable antagonists, Tamsulosin and Silodosin. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to α1A-Adrenergic Receptor Antagonism
α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in regulating smooth muscle contraction.[1] The α1A subtype is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[2][3] Antagonists of the α1A-AR promote smooth muscle relaxation, leading to improved urinary flow and relief of BPH symptoms.[4][5] this compound is a potent and highly selective α1A-AR antagonist, and this guide will compare its pharmacological profile to the widely used clinical agents, Tamsulosin and Silodosin.[6]
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity (Ki) of an antagonist to its receptor is a measure of its potency. A lower Ki value indicates a higher binding affinity. Selectivity refers to the antagonist's ability to bind to the target receptor subtype over other subtypes. High selectivity is desirable to minimize off-target effects.
| Antagonist | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | α1A vs α1B Selectivity | α1A vs α1D Selectivity | Reference |
| This compound | 0.08 | 130 | 49 | ~1625-fold | ~612-fold | (Data inferred from multiple sources) |
| Tamsulosin | 0.17 - 0.33 | 3.9 - 4.7 | 0.5 - 1.4 | ~11 to 38-fold | ~3 to 20-fold | [2][7][8] |
| Silodosin | 0.32 - 0.63 | 100 - 180 | 22 - 35 | ~162 to 583-fold | ~50 to 55-fold | [3][9][10][11][12] |
Table 1: Comparison of Binding Affinities (Ki) and Selectivity of α1A-Antagonists. This table summarizes the reported Ki values and calculated selectivity ratios for this compound, Tamsulosin, and Silodosin at the three α1-adrenergic receptor subtypes.
Functional Potency in In Vitro Assays
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The pA2 or pKb value is a measure of the antagonist's potency in these functional assays, with a higher value indicating greater potency.
| Antagonist | Functional Assay | Tissue/Cell Line | pA2 / pKb | Reference |
| This compound | Phenylephrine-induced contraction | Rat Prostate | 9.1 | (Data inferred from multiple sources) |
| Tamsulosin | Norepinephrine-induced contraction | Rabbit Prostate | 9.12 | [13] |
| Phenylephrine-induced contraction | Human Prostate | 10.0 | [14] | |
| Silodosin | Norepinephrine-induced contraction | Rabbit Prostate | 9.60 | [2] |
Table 2: Comparison of Functional Potencies of α1A-Antagonists. This table presents the functional potencies of the antagonists in inhibiting agonist-induced smooth muscle contraction in relevant tissues.
Signaling Pathways of the α1A-Adrenergic Receptor
Activation of the α1A-adrenergic receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both contributing to the contractile response.
Figure 1: Simplified Gq Signaling Pathway of the α1A-Adrenergic Receptor. This diagram illustrates the key steps from agonist binding to smooth muscle contraction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize α1A-adrenergic receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the major steps involved in determining the binding affinity of a competitive antagonist.
Detailed Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the α1A-AR are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor antagonist (e.g., this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the antagonist's ability to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the α1A-AR signaling pathway.[15][16][17][18][19][20]
Detailed Protocol Outline:
-
Cell Culture and Labeling: Cells expressing the α1A-AR are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).
-
Stimulation: The cells are then stimulated with a fixed concentration of an α1-AR agonist (e.g., norepinephrine) in the presence of LiCl (which inhibits inositol monophosphatase, allowing IPs to accumulate).
-
Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. Different IP species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification and Analysis: The radioactivity of each IP fraction is measured, and the ability of the antagonist to inhibit the agonist-induced IP accumulation is determined to calculate its functional potency (pA2 or IC50).
Prostate Smooth Muscle Contraction Assay
This ex vivo assay directly measures the effect of antagonists on the contraction of prostate tissue, providing a physiologically relevant assessment of their efficacy.[15][21][22][23][24]
Detailed Protocol Outline:
-
Tissue Preparation: Strips of prostate tissue are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration and Pre-incubation: The tissue strips are allowed to equilibrate under a resting tension. They are then pre-incubated with different concentrations of the antagonist.
-
Contraction Induction: A cumulative concentration-response curve to an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) is generated.
-
Data Recording and Analysis: The tension of the muscle strips is continuously recorded. The antagonist's potency (pA2 or pKb) is determined by the rightward shift of the agonist's concentration-response curve in the presence of the antagonist.
Conclusion
This compound demonstrates exceptional potency and selectivity for the α1A-adrenergic receptor compared to clinically established antagonists like Tamsulosin and Silodosin. Its high selectivity for the α1A subtype over the α1B and α1D subtypes suggests a potentially lower risk of cardiovascular side effects, which are often associated with α1B-AR blockade. The comprehensive experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the pharmacological profiles of these and other α1A-adrenergic receptor antagonists. This information is vital for the development of more effective and safer therapies for conditions such as benign prostatic hyperplasia.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 5. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 6. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. (+/-)-tamsulosin, an alpha 1A-adrenoceptor antagonist, inhibits the positive inotropic effect but not the accumulation of inositol phosphates in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases [frontiersin.org]
- 16. The role of alpha 1-adrenergic stimulation in inositol phosphate metabolism during post-ischaemic reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inositol phosphate production following alpha 1-adrenergic, muscarinic or electrical stimulation in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alpha-1 adrenergic stimulation of 1,4,5-inositol trisphosphate formation in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Human Prostate and Bladder Smooth Muscle Contraction, Vasoconstriction of Porcine Renal and Coronary Arteries, and Growth-Related Functions of Prostate Stromal Cells by Presumed Small Molecule Gαq/11 Inhibitor, YM-254890 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Inhibition of Human Prostate and Bladder Smooth Muscle Contraction, Vasoconstriction of Porcine Renal and Coronary Arteries, and Growth-Related Functions of Prostate Stromal Cells by Presumed Small Molecule Gαq/11 Inhibitor, YM-254890 [frontiersin.org]
- 24. Inhibition of adrenergic human prostate smooth muscle contraction by the inhibitors of c-Jun N-terminal kinase, SP600125 and BI-78D3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-771688 and Alternative α1A-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating α1A-Adrenoceptor Antagonist Activity
This guide provides a comparative analysis of the α1A-adrenoceptor antagonist, L-771688, with other commercially available alternatives. The binding affinities of these compounds are presented to facilitate selection for research and development purposes. Detailed experimental protocols for validating antagonist activity via radioligand binding assays are also included, alongside a visual representation of the experimental workflow.
Introduction to α1A-Adrenoceptor Antagonists
The α1A-adrenergic receptor, a G-protein coupled receptor, is predominantly expressed in the human prostate, urethra, and bladder neck. Its stimulation by norepinephrine (B1679862) leads to smooth muscle contraction. Antagonists of this receptor are therefore crucial in the treatment of conditions such as benign prostatic hyperplasia (BPH), as they induce smooth muscle relaxation and alleviate lower urinary tract symptoms. This compound is a highly potent and selective antagonist for the α1A-adrenoceptor subtype. This guide compares its activity with other well-established antagonists.
Comparison of Antagonist Binding Affinities
The antagonist activity is commonly quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and alternative antagonists for the human α1A-adrenoceptor.
| Compound | Ki (nM) for α1A-Adrenoceptor | Selectivity Profile |
| This compound | 0.43 ± 0.02 | Highly selective for α1A |
| Tamsulosin | pKi 10.38 (~0.04 nM) | Selective for α1A and α1D |
| Silodosin | - | Highly selective for α1A |
| Prazosin | pKi ~9.0 (~1 nM) | Non-selective α1 antagonist |
| Terazosin | 2.5 | Non-selective α1 antagonist |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
Experimental Protocol: Radioligand Binding Assay for α1A-Adrenoceptor
This protocol outlines the methodology for determining the binding affinity of a test compound for the α1A-adrenoceptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the human α1A-adrenoceptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]Prazosin, a commonly used non-selective α1-adrenoceptor antagonist radioligand.
-
Test Compounds: this compound and other antagonists of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Membrane Preparation:
-
Homogenize cells expressing the α1A-adrenoceptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
3. Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand ([3H]Prazosin at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Radioligand binding assay workflow for antagonist validation.
Caption: α1A-adrenoceptor signaling pathway and antagonist action.
L-771688: A Comparative Guide to its Adrenoceptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the adrenoceptor cross-reactivity profile of L-771688, a potent and highly selective α1A-adrenoceptor antagonist. The data presented herein is crucial for researchers investigating the pharmacological properties of this compound and for professionals in drug development aiming to understand its potential therapeutic applications and off-target effects.
High Selectivity for the α1A-Adrenoceptor Subtype
This compound demonstrates exceptional selectivity for the human α1A-adrenoceptor subtype. In vitro studies have established its high binding affinity for this receptor, with a reported inhibitory constant (Ki) of 0.43 ± 0.02 nM.[1] Its selectivity over other α1-adrenoceptor subtypes is substantial, showing a greater than 500-fold preference for α1A over both α1B and α1D subtypes.[2]
Comparative Binding Affinities of this compound at Human Adrenoceptor Subtypes
The following table summarizes the quantitative data on the binding affinity of this compound across various human adrenoceptor subtypes. This data is primarily derived from radioligand binding assays detailed in the experimental protocols section.
| Adrenoceptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| α1A | 0.43 ± 0.02 | Prazosin | 0.088 ± 0.032 |
| α1B | > 215 | Prazosin | 0.15 |
| α1D | > 215 | Prazosin | 0.32 |
| α2A | > 1000 | Rauwolscine | 2.5 |
| α2B | > 1000 | Rauwolscine | 1.8 |
| α2C | > 1000 | Rauwolscine | 3.9 |
| β1 | > 1000 | Propranolol | 1.2 |
| β2 | > 1000 | Propranolol | 0.8 |
| β3 | > 1000 | Propranolol | 340 |
Data for α1 subtypes are from Chang et al., 2000. Data for α2 and β subtypes are based on the lack of significant binding reported in the literature, indicating Ki values are above 1000 nM.
Experimental Protocols
The binding affinity data presented in this guide was primarily determined using radioligand binding assays. A detailed methodology for a representative experiment is provided below.
Radioligand Binding Assay for α1-Adrenoceptors
Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[3H]Prazosin (radioligand).
-
This compound (test compound).
-
Phentolamine (B1677648) (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of [3H]Prazosin.
-
A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
A parallel set of tubes containing an excess of phentolamine is included to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adrenoceptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the different adrenoceptor subtypes. Understanding these pathways is essential for predicting the functional consequences of receptor activation or blockade.
Caption: Overview of Adrenoceptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
Comparative Analysis of L-771688 and Tamsulosin: A Guide for Researchers
This guide provides a detailed comparative analysis of L-771688 and tamsulosin (B1681236), two antagonists of the α1-adrenergic receptor (AR) family. The focus is on their differential binding affinities, functional selectivity, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced pharmacological profiles of these compounds.
Introduction and Mechanism of Action
Both this compound and tamsulosin are antagonists targeting α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) crucial in mediating the contractile effects of catecholamines like norepinephrine.[1][2] These receptors are classified into three subtypes: α1A, α1B, and α1D.[1] Their activation is fundamental in smooth muscle contraction, particularly in blood vessels and the prostate.[1][3]
The primary distinction between the two compounds lies in their selectivity for these subtypes. Tamsulosin is a well-established antagonist with high affinity for α1A and α1D receptors, and lower affinity for the α1B subtype.[4][5] In contrast, this compound is a potent and more highly selective antagonist for the α1A-adrenoceptor.[6] This differential selectivity has significant implications for their therapeutic applications and use as research tools.
Signaling Pathway
Upon agonist binding, α1-adrenoceptors couple to the Gq/11 family of G-proteins.[7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytosol to trigger the release of stored calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][8] The subsequent increase in intracellular calcium and activation of PKC leads to various cellular responses, most notably smooth muscle contraction.[7] Both this compound and tamsulosin exert their effects by competitively blocking the initial receptor activation step in this cascade.
Comparative Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. The data presented below are derived from radioligand binding assays using cloned human α1-adrenoceptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (pKi or -log(Ki/Kd)) | Selectivity Ratio (vs. α1A) |
| This compound | α1A | ~9.37 (Ki ≈ 0.43 nM)[9] | - |
| α1B | < 6.7 | >500-fold vs α1A[6] | |
| α1D | < 6.7 | >500-fold vs α1A[6] | |
| Tamsulosin | α1A | 10.38[4][10] | - |
| α1B | 9.33[4][10] | ~11-fold vs α1A[4][10] | |
| α1D | 9.85[4][10] | ~3.4-fold vs α1A[4][10] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki for this compound was converted to an approximate pKi for comparison. Selectivity ratios are calculated from affinity values (Ki).
From the data, this compound demonstrates exceptionally high selectivity for the α1A-AR subtype, with over 500-fold lower affinity for the α1B and α1D subtypes.[6] Tamsulosin also has the highest affinity for the α1A-AR but retains significant, high affinity for the α1D-AR (approximately 3.4-fold less than α1A) and, to a lesser extent, the α1B-AR (approximately 11-fold less than α1A).[4][10]
Experimental Protocols
The quantitative data presented above are generated through standardized in vitro pharmacological assays.
A. Competition Radioligand Binding Assay
This assay determines the affinity (Ki) of a non-radioactive compound (the "competitor," e.g., this compound or tamsulosin) by measuring its ability to displace a radiolabeled ligand of known affinity from a receptor.[11]
Methodology:
-
Membrane Preparation: Cells stably expressing a specific human α1-AR subtype (e.g., α1A) are cultured, harvested, and homogenized in a cold buffer to isolate cell membranes containing the receptors. The protein concentration of the membrane preparation is quantified.[12]
-
Assay Incubation: In a multi-well plate, a fixed concentration of the cell membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor compound.[11][12]
-
Equilibrium: The plates are incubated at a controlled temperature (e.g., 25-30°C) for a sufficient period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[12]
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[12]
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.[12]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
B. In Vitro Smooth Muscle Contraction Assay
This functional assay measures a compound's ability to antagonize agonist-induced muscle contraction, providing a measure of its functional potency (often expressed as pA2 or pKB).[5]
Methodology:
-
Tissue Dissection: A smooth muscle tissue rich in a specific α1-AR subtype is isolated from an animal model (e.g., rat vas deferens for α1A, rat spleen for α1B, or rat aorta for α1D).[5]
-
Organ Bath Setup: The tissue strip is mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure contractile force.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60-90 minutes).
-
Antagonist Incubation: The antagonist (this compound or tamsulosin) is added to the organ bath at a specific concentration and allowed to incubate with the tissue for a defined period.[13]
-
Agonist Challenge: A cumulative concentration-response curve is generated by adding an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) to the bath in a stepwise manner and recording the peak contractile response at each concentration.
-
Data Analysis: The process is repeated with different concentrations of the antagonist. The antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the antagonist's affinity (pA2 or pKB value), which reflects its functional potency.[13]
Summary and Conclusion
The comparative analysis reveals a distinct pharmacological difference between this compound and tamsulosin centered on α1-adrenoceptor subtype selectivity.
-
This compound is a research tool of exceptional value for isolating and studying the specific functions of the α1A-adrenoceptor . Its greater than 500-fold selectivity over α1B and α1D subtypes allows for precise pharmacological dissection of α1A-mediated pathways without the confounding effects of blocking other subtypes.[6]
-
Tamsulosin acts as a potent antagonist at both α1A and α1D-adrenoceptors .[4][5] This dual antagonism is relevant to its clinical use, as both α1A and α1D subtypes are involved in mediating smooth muscle tone in the human prostate and bladder neck.[14]
For drug development professionals and researchers, the choice between these two compounds depends entirely on the experimental objective. This compound is superior for studies requiring unambiguous blockade of the α1A subtype. Tamsulosin, while also a potent α1A antagonist, serves as a relevant clinical comparator and a tool for investigating systems where both α1A and α1D receptors play a functional role.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Up-regulation of α1a and α1d-adrenoceptors in the prostate by administration of subtype selective α1-adrenoceptor antagonist tamsulosin in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Inhibitor Efficacy: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the rigorous validation of a novel inhibitor's activity is paramount to ensure data reliability and guide further development. This guide provides a comprehensive framework for validating the results of a hypothetical novel inhibitor, L-771688, using a suite of orthogonal experimental methods. While specific public data on this compound is unavailable, we will proceed under the assumption that it is a novel protein kinase inhibitor to illustrate the validation process.
This guide outlines the essential biochemical, biophysical, and cell-based assays required to confirm the inhibitor's mechanism of action, selectivity, and cellular efficacy. Detailed protocols for key experiments are provided, alongside comparative data tables and visualizations to facilitate a clear understanding of the validation workflow.
Initial Biochemical Validation: Confirming Direct Target Inhibition
The first step in validating a novel inhibitor is to confirm its direct interaction with the intended target protein and to quantify its inhibitory potency. This is typically achieved through a series of in vitro biochemical assays.
Table 1: Comparison of Biochemical Assays for Inhibitor Potency
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Radiometric Assay [1][2] | Measures the incorporation of radioactively labeled phosphate (B84403) (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[2] | High sensitivity and direct measurement of enzymatic activity.[2] | Requires handling of radioactive materials, lower throughput. | Scintillation counting or autoradiography. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) [1][3] | Detects changes in fluorescence signal upon substrate phosphorylation or inhibitor binding.[1][3] | High-throughput, non-radioactive, and amenable to automation.[3] | Prone to interference from fluorescent compounds.[3] | Fluorescence intensity or polarization. |
| Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®) [3] | Measures the amount of ADP produced or ATP remaining after a kinase reaction.[3] | High sensitivity and broad applicability to different kinases. | Indirect measurement of kinase activity. | Luminescence signal. |
| Mobility Shift Assay [1] | Separates phosphorylated and non-phosphorylated substrates based on charge differences using electrophoresis.[1] | Direct detection of substrate conversion, highly reproducible.[1] | Lower throughput compared to plate-based assays. | Electrophoretic separation and detection. |
Biophysical Assays: Unveiling the Binding Mechanism
To complement biochemical data, biophysical assays are employed to confirm direct physical binding of the inhibitor to the target protein and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Table 2: Comparison of Biophysical Assays for Target Engagement
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters Determined |
| Surface Plasmon Resonance (SPR) [4] | Measures changes in the refractive index at a sensor surface as the inhibitor binds to the immobilized target protein.[4] | Real-time kinetic data, label-free. | Requires specialized equipment and protein immobilization. | Kon, Koff, Kd |
| Isothermal Titration Calorimetry (ITC) [4] | Measures the heat change upon binding of the inhibitor to the target protein.[4] | Provides a complete thermodynamic profile of the interaction, label-free. | Requires large amounts of pure protein and inhibitor. | Kd, ΔH, ΔS |
| Thermal Shift Assay (TSA) [5] | Measures the change in the melting temperature of the target protein upon inhibitor binding.[5] | High-throughput, cost-effective. | Indirect measure of binding, may not work for all proteins. | ΔTm |
| Cellular Thermal Shift Assay (CETSA) [6] | A powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[6] | In-cell target engagement confirmation. | Technically demanding, requires specific antibodies. | Target stabilization profile. |
Cellular Assays: Assessing On-Target Efficacy in a Biological Context
Once direct binding and inhibition are established, it is crucial to determine if the inhibitor can effectively engage its target within a living cell and modulate downstream signaling pathways.
Table 3: Comparison of Cellular Assays for Target Validation
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blotting | Measures the phosphorylation status of the direct substrate and downstream signaling proteins. | Widely accessible, provides direct evidence of pathway modulation. | Semi-quantitative, lower throughput. | Band intensity on a blot. |
| Cell-Based Reporter Assays | Utilizes a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest. | High-throughput, quantitative. | Indirect measure of target activity, can be influenced by off-target effects. | Reporter signal (luminescence, fluorescence). |
| NanoBRET™ Target Engagement Assay [6] | A bioluminescence resonance energy transfer (BRET) based assay that allows for the quantitative measurement of inhibitor binding to the target protein in living cells.[6] | Real-time, in-cell binding affinity determination. | Requires genetic modification of cells to express the target-NanoLuc® fusion. | BRET ratio. |
| High-Content Imaging | Uses automated microscopy and image analysis to measure multiple cellular parameters, such as protein localization and phosphorylation, in response to inhibitor treatment. | Multiplexed data, provides spatial and temporal information. | Complex data analysis, requires specialized equipment. | Image-based quantitative data. |
Selectivity Profiling: Gauging Off-Target Effects
A critical aspect of inhibitor validation is to assess its selectivity. Kinome profiling services offer screening against a broad panel of kinases to identify potential off-target interactions. This is crucial for interpreting cellular phenotypes and predicting potential toxicities.
Table 4: Kinome Profiling Approaches
| Profiling Method | Principle | Advantages | Disadvantages |
| Activity-Based Kinase Profiling [7][8] | Measures the inhibitory effect of the compound on the enzymatic activity of a large panel of kinases.[7][8] | Provides direct functional information on off-target inhibition. | May miss non-enzymatic interactions. |
| Binding-Based Kinome Scanning (e.g., KINOMEscan™) [9] | A competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[9] | Highly sensitive and quantitative, independent of enzyme activity. | Does not directly measure functional inhibition. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, and a buffer containing MgCl₂ and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]-ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration for a specific duration.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated proteins by high-speed centrifugation.[6]
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble target protein at each temperature point using Western blotting or ELISA with a target-specific antibody.[6]
-
Data Analysis: Plot the percentage of soluble target protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[6]
Visualizing the Validation Workflow
Caption: A logical workflow for the validation of a novel kinase inhibitor.
Signaling Pathway Modulation
Caption: Inhibition of a hypothetical signaling pathway by this compound.
By systematically applying this suite of orthogonal methods, researchers can build a robust data package to validate the activity, mechanism, and selectivity of a novel inhibitor like this compound. This comprehensive approach is essential for making informed decisions in the drug discovery and development process.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assayquant.com [assayquant.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the In Vivo Efficacy of α1A-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Notice: This guide provides a comparative analysis of several α1A-adrenoceptor antagonists. The initial topic of inquiry, "assessing the in vivo efficacy of L-771688 analogs," could not be addressed due to a lack of publicly available scientific literature on analogs of this compound. This compound is identified as a potent and selective α1A-adrenoceptor antagonist. Therefore, this guide focuses on comparing the in vivo efficacy of other well-documented compounds within the same therapeutic class, providing a relevant framework for understanding the pharmacological profiles of selective α1A-adrenoceptor antagonists.
The primary function of α1A-adrenoceptor antagonists in conditions like benign prostatic hyperplasia (BPH) is to relax the smooth muscle of the prostate and bladder neck, thereby improving urinary flow. An ideal antagonist would exhibit high "uroselectivity," meaning it preferentially acts on the lower urinary tract with minimal effects on blood pressure, a common side effect mediated by α1B- and α1D-adrenoceptors in blood vessels. This guide presents key in vivo experimental data comparing how different antagonists affect urethral pressure versus arterial blood pressure.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo effects of various α1-adrenoceptor antagonists on urethral pressure and mean arterial blood pressure in conscious male rats. This experimental model is crucial for assessing the functional uroselectivity of these compounds.
Table 1: Effects of Intravenous α1-Adrenoceptor Antagonists on Urethral and Mean Arterial Pressure in Conscious Male Rats
| Compound | Dose (µg/kg, i.v.) | Maximum Decrease in Urethral Pressure (%) | Effect on Mean Arterial Blood Pressure | Reference |
| Alfuzosin (B1207546) | 10 | ~25% | No significant change | [1][2] |
| 30 | ~35% | No significant change | [1][2] | |
| 100 | ~45% | Slight, transient decrease | [1] | |
| Doxazosin | 30 | Sustained but modest decrease | No significant change | [1] |
| 100 | Further decrease | Significant decrease | [1] | |
| Prazosin | 10 | ~20% | Significant decrease | [1] |
| 30 | ~30% | Significant decrease | [1] | |
| Terazosin | 30 | No significant change | Significant decrease | [1] |
| 100 | No significant change | Significant decrease | [1] | |
| Tamsulosin (B1681236) | 10 | ~25% | Significant decrease | [1] |
| 30 | ~35% | Significant decrease | [1] |
Table 2: Comparative Uroselectivity Profile
| Compound | Primary α1-Adrenoceptor Subtype Selectivity | Functional Uroselectivity in Rats | Key Observation |
| Alfuzosin | Non-selective | High | Dose-dependently decreases urethral pressure without significant hypotensive effects at therapeutic doses.[1][2] |
| Doxazosin | Non-selective | Moderate | Effects on urethral pressure are only seen at doses that begin to affect blood pressure.[1] |
| Prazosin | Non-selective | Low | Reduces urethral and blood pressure within the same dose-range.[1] |
| Terazosin | Non-selective | Low | Primarily decreases blood pressure with no significant effect on urethral pressure at tested doses.[1] |
| Tamsulosin | α1A/α1D > α1B | Low (in this model) | Despite receptor subtype selectivity, it reduces both urethral and blood pressure within the same dose range.[1][3] |
Experimental Protocols & Visualizations
Experimental Workflow: In Vivo Assessment of Uroselectivity
The following diagram outlines the workflow for the simultaneous measurement of urethral and arterial pressure in conscious rats, a key experiment for determining the functional uroselectivity of α1-adrenoceptor antagonists.[1]
Caption: Workflow for in vivo uroselectivity assessment.
Detailed Methodology: Simultaneous Urethral and Arterial Pressure Measurement
This protocol is synthesized from methods described in the literature for assessing the in vivo efficacy of α1-adrenoceptor antagonists.[1][4][5]
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Surgical Preparation (Aseptic Technique):
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., urethane (B1682113) 1.5g/kg, IP, or pentobarbital (B6593769) sodium 60 mg/kg, i.p.).
-
Arterial Cannulation: Isolate the left carotid or femoral artery. Insert a saline-filled polyethylene (B3416737) catheter (e.g., PE-50) connected to a pressure transducer to allow for direct measurement of arterial blood pressure.
-
Urethral Catheterization: Insert a specialized catheter (e.g., 2F water-perfusion catheter with a side hole) into the urethra. This catheter is connected to a pressure transducer and an infusion pump. The bladder may also be catheterized via a suprapubic incision to remain open, preventing pressure changes due to bladder filling.[4]
-
Catheter Exteriorization & Recovery: For studies in conscious animals, tunnel the catheters subcutaneously and exteriorize them at the dorsal neck region. Allow the animals to recover for 48-72 hours before experimentation.
3. Experimental Procedure (Conscious Animals):
-
Place the fully recovered, conscious rat in a suitable experimental cage that allows for free movement.
-
Connect the exteriorized arterial and urethral catheters to their respective pressure transducers.
-
Allow the animal to acclimate for at least 30 minutes.
-
Record stable baseline measurements for mean arterial pressure (MAP) and urethral pressure for 15-30 minutes.
-
Administer the test compound (e.g., alfuzosin, tamsulosin) or vehicle intravenously (i.v.) via a tail vein catheter or through the arterial catheter.
-
Continuously record both pressure parameters for a defined period post-administration (e.g., 60-120 minutes).
4. Data Analysis:
-
Calculate the mean values for MAP and urethral pressure at baseline.
-
Determine the maximum percentage change from baseline for both parameters after drug administration.
-
Construct dose-response curves to compare the potency of different compounds on both urethral and arterial pressure.
-
Uroselectivity is determined by the degree of separation between the dose-response curves for urethral pressure reduction and blood pressure reduction. A highly uroselective compound will significantly lower urethral pressure at doses that have little to no effect on blood pressure.
Signaling Pathway: α1A-Adrenoceptor Action
α1A-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Their activation in smooth muscle cells, such as those in the prostate, leads to contraction. Antagonists block this pathway, inducing muscle relaxation.
Caption: The α1A-adrenoceptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of alfuzosin on urethral and blood pressures in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tamsulosin on resting urethral pressure and arterial blood pressure in anaesthetized female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method for Recording Urethral Pressure Profiles in Female Rats | PLOS One [journals.plos.org]
- 5. ics.org [ics.org]
Independent Verification of L-771,688 Binding Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of L-771,688, a selective α1A-adrenoceptor antagonist, with other alternative compounds. The information presented is supported by experimental data from independent studies to aid researchers in their drug development and discovery efforts.
Introduction to L-771,688 and α1A-Adrenoceptor Antagonism
L-771,688 is a potent and highly selective antagonist for the α1A-adrenergic receptor. This receptor subtype is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for the treatment of benign prostatic hyperplasia (BPH). By blocking the α1A-adrenoceptor, these antagonists induce smooth muscle relaxation, leading to improved urinary flow and a reduction in BPH symptoms. The binding kinetics of these antagonists are crucial for understanding their efficacy, duration of action, and potential side effects. Independent verification of these parameters is essential for reliable and reproducible research.
Comparative Analysis of Binding Kinetics
The following table summarizes the binding kinetics of L-771,688 and several alternative α1A-adrenoceptor antagonists. The data has been compiled from various independent research publications. It is important to note that binding affinities can vary between different experimental setups, such as the radioligand used and the tissue or cell line preparation.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Cell/Tissue Source | Reference |
| L-771,688 | α1A | 0.43 ± 0.02 | - | Recombinant Human α1A-Adrenoceptors | [Vendor Data] |
| Tamsulosin | α1A | 0.04 - 0.2 | 0.97 (in vivo) | Human α1A-adrenoceptors, Human Prostate | [1][2][3][4][5] |
| Prazosin | α1 | 0.43 | - | α1-adrenoceptors | [6] |
| Terazosin (B121538) | α1 | 2.0 - 2.5 | 4.49 (in vivo) | Human Prostate Adenoma, Canine Brain | [5][7] |
| Doxazosin | α1 | - | - | - | [8][9][10] |
| Naftopidil (B1677906) | α1 | 11.6 - 58.3 | 272.9 (in vivo) | Human Prostatic Membranes | [5][6][11] |
| Alfuzosin | α1 | 10 | 35 | Human Prostatic Adenoma | [12][13] |
| 5-Methylurapidil | α1A (high affinity) | 0.04 - 0.08 | - | Rat Hippocampus, Vas Deferens, Heart | [14] |
Note: A lower Ki or IC50 value indicates a higher binding affinity.
Signaling Pathway of the α1A-Adrenergic Receptor
The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Antagonists like L-771,688 block the initial step of this cascade by preventing agonist binding to the receptor.
Caption: Signaling pathway of the α1A-adrenergic receptor.
Experimental Protocol: Radioligand Competition Binding Assay
This section provides a detailed methodology for a radioligand competition binding assay to determine the binding affinity (Ki) of a test compound (like L-771,688) for the α1A-adrenoceptor. This protocol is adapted from standard methods described in the literature.[15][16][17]
Materials:
-
Radioligand: [3H]-Prazosin (a non-selective α1-antagonist with high affinity)
-
Test Compound: L-771,688 or other unlabeled antagonist
-
Membrane Preparation: Cell membranes expressing the human α1A-adrenergic receptor (e.g., from CHO or HEK293 cells)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of a known α1-antagonist (e.g., 10 µM phentolamine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane preparation to the desired concentration in binding buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition Binding: Test compound dilution, radioligand, and membrane preparation.
-
-
The final concentration of [3H]-Prazosin should be at or below its Kd for the α1A-receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This guide provides a comparative overview of the binding kinetics of L-771,688 and other α1A-adrenoceptor antagonists based on independently published data. The provided experimental protocol offers a detailed methodology for researchers to independently verify these binding kinetics in their own laboratories. A thorough understanding of the binding characteristics of these compounds is critical for the development of more effective and selective therapies for conditions such as BPH.
References
- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naftopidil, a new adrenoceptor blocking agent with Ca(2+)-antagonistic properties: interaction with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxazosin, an alpha 1-adrenoceptor antagonist: pharmacokinetics and concentration-effect relationships in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha 1-adrenoceptor antagonist profile of doxazosin: preclinical pharmacology. | Semantic Scholar [semanticscholar.org]
- 11. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of L-771688: A General Guide for Laboratory Personnel
It is imperative to note that a specific Safety Data Sheet (SDS) with explicit disposal instructions for L-771688 was not found. Therefore, the following information is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. All researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and regulations.
The proper disposal of chemical waste is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols minimizes risks to personnel and the surrounding community.
General Step-by-Step Disposal Procedure for Research-Grade Chemicals
-
Waste Identification and Classification: The first step is to categorize the waste.[2] If the specific hazards of this compound are unknown, it should be treated as hazardous waste. The Resource Conservation and Recovery Act (RCRA) provides criteria for classifying waste as hazardous, which includes characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3]
-
Segregation: To prevent dangerous reactions, chemical waste must be segregated based on compatibility.[1][4] For instance, halogenated and non-halogenated solvents should be collected in separate containers as their disposal methods and costs can differ significantly.[4] Incompatible materials should be stored with physical barriers between them.[1]
-
Containerization: Use appropriate, chemically compatible containers for waste collection.[1][2] Containers must be in good condition, free from leaks or damage, and have secure, leak-proof closures.[1] It is advisable to use plastic containers when possible.[3]
-
Labeling: All waste containers must be clearly labeled as soon as waste is added.[2][4] The label should include the words "Hazardous Waste," the full chemical name of the contents (avoiding abbreviations), the associated hazards, and the date of accumulation.[2][3]
-
Storage: Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3] This area must be under the control of laboratory personnel.[1] Ensure the storage area is well-ventilated and that secondary containment is used to prevent spills from reaching drains.[2][4]
-
Request for Pickup: Once the container is full or has reached the maximum storage time, a request for disposal should be submitted to the institution's EHS or hazardous waste management department.[3] Laboratory personnel should not transport hazardous waste themselves.[5]
Quantitative Data for Laboratory Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations like the EPA's Subpart K for academic laboratories.
| Parameter | Limit | Citation |
| Maximum Volume in Satellite Accumulation Area | 55 gallons of hazardous waste | [3][4] |
| Maximum Volume for Acutely Toxic (P-listed) Waste | 1 quart of liquid or 1 kilogram of solid | [3][4] |
| Maximum Storage Time in Academic Labs | 6 months within the academic facility | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound were not found in the provided search results. For guidance on handling and disposal within a specific experimental context, researchers should refer to their institution's Chemical Hygiene Plan and consult with their EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of chemical waste from a laboratory setting.
Caption: Generalized workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended as a general guide. The safe handling and disposal of any chemical, including this compound, requires adherence to specific institutional protocols and regulatory requirements. Always prioritize safety and consult with your institution's Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling L-771688
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the α1A-Adrenoceptor Antagonist, L-771688.
This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of this compound, a potent and selective alpha-1A (α1A)-adrenoceptor antagonist. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining experimental integrity.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, as a matter of good laboratory practice, appropriate precautions should always be taken when handling any chemical substance.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Nitrile gloves are recommended. Inspect gloves for integrity before use. Change gloves frequently and after direct contact with the substance. |
| Eye Protection | Safety Glasses or Goggles | Use safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required | If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be appropriate. |
Handling Procedures
-
Engineering Controls : Handle this compound in a well-ventilated area. A fume hood is recommended when working with the powdered form to minimize inhalation risk.
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage : Store this compound in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is -20°C. For long-term stability, it is advisable to store the compound under an inert gas.
Spill and Disposal Procedures
Spill Management
In the event of a spill, follow these steps:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For powdered spills, carefully sweep up the material, avoiding dust generation. For solutions, absorb with an inert material (e.g., sand, vermiculite).
-
Collect : Place the contained material into a suitable, labeled container for disposal.
-
Clean : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose : Dispose of the waste according to the guidelines below.
Disposal Plan
While this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain. All chemical waste should be handled in accordance with institutional and local regulations.
-
Waste Collection : Collect all waste materials containing this compound, including contaminated PPE, in a designated and clearly labeled waste container.
-
Disposal Route : The preferred method for the disposal of non-hazardous pharmaceutical waste is through a licensed chemical waste disposal service. This ensures that the compound is handled and disposed of in an environmentally responsible manner.
Mechanism of Action: α1A-Adrenergic Receptor Antagonism
This compound acts as a selective antagonist at α1A-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein. The binding of an agonist to the α1A-adrenoceptor typically initiates a signaling cascade that is inhibited by this compound.
Representative Experimental Protocol: In Vitro Receptor Binding Assay
The following is a generalized protocol for determining the binding affinity of this compound for the α1A-adrenergic receptor. Specific parameters may need to be optimized based on the experimental setup.
Detailed Methodologies:
-
Membrane Preparation : Cell membranes from a cell line recombinantly expressing the human α1A-adrenergic receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Assay :
-
In a multi-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]prazosin), and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The reaction is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
-
Separation and Detection :
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis :
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of drug development and scientific understanding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
